Heptaibin
説明
structure in first source
特性
分子式 |
C76H118N16O19 |
|---|---|
分子量 |
1559.8 g/mol |
IUPAC名 |
(2S)-2-[[(2S,4R)-1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-N-[1-[(2S,4R)-4-hydroxy-2-[[1-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]pentanediamide |
InChI |
InChI=1S/C76H118N16O19/c1-41(2)32-50(81-55(98)37-78-62(104)56(42(3)4)83-64(106)71(8,9)88-67(109)74(14,15)89-65(107)72(10,11)85-59(101)51(79-43(5)94)34-45-28-24-21-25-29-45)58(100)84-73(12,13)66(108)90-76(18,19)69(111)91-38-47(95)35-52(91)60(102)82-49(30-31-54(77)97)57(99)86-75(16,17)68(110)92-39-48(96)36-53(92)61(103)87-70(6,7)63(105)80-46(40-93)33-44-26-22-20-23-27-44/h20-29,41-42,46-53,56,93,95-96H,30-40H2,1-19H3,(H2,77,97)(H,78,104)(H,79,94)(H,80,105)(H,81,98)(H,82,102)(H,83,106)(H,84,100)(H,85,101)(H,86,99)(H,87,103)(H,88,109)(H,89,107)(H,90,108)/t46-,47+,48+,49-,50?,51-,52-,53-,56?/m0/s1 |
InChIキー |
OESVNVWXOTVKHT-ILZKSTJLSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Heptaibin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptaibin is a peptaibol antibiotic with pronounced antifungal and antibacterial properties.[1][2] Isolated from the fungus Emericellopsis sp. strain BAUA8289, this compound belongs to a class of non-ribosomally synthesized peptides characterized by a high content of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib) and a C-terminal amino alcohol.[3][4] This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions and cellular effects. The information is compiled to support further research and development of this compound as a potential therapeutic agent.
Core Mechanism of Action: Membrane Disruption
The primary mechanism of action of this compound, consistent with other peptaibols, is the disruption of the cell membrane integrity of target organisms.[3] This action leads to a cascade of events culminating in cell death. The amphipathic nature of the this compound molecule is crucial for its membrane activity. The hydrophobic residues facilitate its insertion into the lipid bilayer of the cell membrane, while the hydrophilic regions are thought to contribute to the formation of pores or channels.
The proposed mechanism involves the following key steps:
-
Membrane Binding: this compound molecules initially bind to the surface of the fungal or bacterial cell membrane.
-
Monomer Insertion: Individual this compound molecules insert into the lipid bilayer.
-
Aggregation and Pore Formation: The inserted monomers aggregate within the membrane to form transmembrane pores or channels.
-
Ion Leakage and Depolarization: The formation of these pores leads to an uncontrolled leakage of essential ions and small molecules across the membrane, disrupting the electrochemical gradients.
-
Cell Death: The sustained disruption of membrane integrity and cellular homeostasis ultimately results in cell death.
Quantitative Data: Antimicrobial Activity
This compound has demonstrated significant activity against a range of microorganisms. The minimum inhibitory concentration (MIC) is a key quantitative measure of its efficacy.
| Target Organism | Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Gram-positive Bacteria | 8 | |
| Aspergillus sp. | Fungus | 13-32 | |
| Candida albicans | Fungus | 13-32 | |
| Cryptococcus neoformans | Fungus | 13-32 | |
| Rhabditella pseudoelongata | Nematode | 50 |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to elucidate the mechanism of action of antifungal agents like this compound.
Minimum Inhibitory Concentration (MIC) Assay
This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
a. Preparation of Inoculum:
-
Fungal cultures are grown on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar for fungi) at an appropriate temperature and for a sufficient duration to allow for sporulation or growth.
-
Spores or yeast cells are harvested by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).
-
The resulting suspension is filtered to remove hyphal fragments.
-
The concentration of spores or cells is determined using a hemocytometer and adjusted to a final concentration of approximately 1-5 x 10^5 cells/mL in the appropriate broth medium (e.g., RPMI-1640).
b. Broth Microdilution Assay:
-
A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using a suitable broth medium.
-
Each well is inoculated with the prepared fungal or bacterial suspension.
-
The plates are incubated at an appropriate temperature (e.g., 35°C for fungi) for 24-48 hours.
-
The MIC is determined as the lowest concentration of this compound at which no visible growth is observed.
Membrane Permeability Assay
This assay assesses the ability of a compound to disrupt the cell membrane, often by measuring the leakage of intracellular components or the uptake of fluorescent dyes.
a. SYTOX Green Uptake Assay:
-
Fungal or bacterial cells are harvested, washed, and resuspended in a suitable buffer (e.g., HEPES buffer).
-
The cell suspension is incubated with varying concentrations of this compound.
-
The membrane-impermeable fluorescent dye SYTOX Green is added to the cell suspension.
-
An increase in fluorescence is measured over time using a fluorometer. An increase in fluorescence indicates that the cell membrane has been compromised, allowing the dye to enter and bind to intracellular nucleic acids.
Conclusion
This compound exerts its antimicrobial effects through the disruption of cell membrane integrity, a mechanism characteristic of peptaibols. Its broad spectrum of activity against both fungi and bacteria, as demonstrated by its MIC values, highlights its potential as a therapeutic agent. Further research focusing on its specific interactions with membrane components and the precise architecture of the pores it forms will be crucial for its development and optimization. The experimental protocols outlined in this guide provide a foundation for future investigations into the detailed mechanism of action of this compound and other peptaibol antibiotics.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Emericellipsins A–E from an Alkalophilic Fungus Emericellopsis alkalina Show Potent Activity against Multidrug-Resistant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptaibols: Diversity, bioactivity, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Heptaibin: A Technical Guide to its Discovery, Origin, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heptaibin is a peptaibol antibiotic with significant antifungal and antibacterial properties. First isolated from the fungus Emericellopsis sp. strain BAUA8289, this natural product has garnered interest within the scientific community for its potent bioactivity. This technical guide provides a comprehensive overview of the discovery, origin, and biological characteristics of this compound. It details the experimental protocols for the fermentation of the source organism, the isolation and purification of the compound, and the methods for assessing its antimicrobial and cytotoxic effects. Furthermore, this document presents quantitative data in a structured format and visualizes key experimental workflows and the proposed mechanism of action through detailed diagrams, serving as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug discovery.
Discovery and Origin
This compound was first discovered and isolated from the fungal strain Emericellopsis sp. BAUA8289.[1] Emericellopsis, a genus of fungi found in diverse environments, is known for producing a variety of bioactive secondary metabolites, including other peptaibols such as emerimicins and zervamicins.[2] The discovery of this compound expanded the known repertoire of antimicrobial peptides from this fungal genus and highlighted its potential as a source for novel drug leads.
Physicochemical Properties and Structure
This compound is a member of the peptaibol family, which are peptides characterized by the presence of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib) and a C-terminal amino alcohol. The detailed structure of this compound was elucidated using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[3]
Biological Activity
This compound exhibits a notable spectrum of antimicrobial activity, particularly against Gram-positive bacteria and various fungal pathogens. It has also demonstrated moderate activity against the nematode Rhabditella pseudoelongata.[4] The primary mechanism of action for peptaibols like this compound is believed to be the disruption of cellular membranes, leading to pore formation and subsequent cell death.[5]
Antimicrobial Activity
The antimicrobial potency of this compound has been quantified using Minimum Inhibitory Concentration (MIC) assays.
| Organism | MIC (µg/mL) |
| Staphylococcus aureus | 8 |
| Aspergillus sp. | 13-32 |
| Candida albicans | 13-32 |
| Cryptococcus neoformans | 13-32 |
| Rhabditella pseudoelongata | 50 |
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various microorganisms.
Cytotoxic Activity
Experimental Protocols
The following sections detail the generalized experimental protocols for the production, isolation, and characterization of this compound, based on methodologies reported for similar peptaibols from Emericellopsis species.
Fermentation of Emericellopsis sp. BAUA8289
A generalized workflow for the fermentation process is outlined below.
Caption: A generalized workflow for the fermentation of Emericellopsis sp.
Protocol:
-
Inoculum Preparation: A stock culture of Emericellopsis sp. BAUA8289 is used to inoculate a seed medium (e.g., potato dextrose broth). The seed culture is incubated for 2-3 days at approximately 28°C with shaking to generate a sufficient biomass for inoculation of the production culture.
-
Production Fermentation: The seed culture is then transferred to a larger volume of production medium. The production culture is incubated for an extended period (e.g., 7-14 days) under controlled temperature (e.g., 28°C) and aeration conditions (static or shaking) to allow for the biosynthesis of this compound.
-
Harvesting: After the incubation period, the culture broth is harvested by separating the fungal mycelium from the liquid culture medium, typically through filtration or centrifugation. The supernatant, containing the secreted this compound, is then processed for extraction.
Isolation and Purification of this compound
The isolation and purification of this compound from the culture broth involves a series of extraction and chromatographic steps.
Caption: A typical workflow for the isolation and purification of this compound.
Protocol:
-
Solvent Extraction: The harvested culture supernatant is subjected to liquid-liquid extraction with an organic solvent such as ethyl acetate. The organic phase, containing this compound, is collected and concentrated under reduced pressure to yield a crude extract.
-
Column Chromatography: The crude extract is then subjected to column chromatography, typically using a silica gel stationary phase. The column is eluted with a gradient of solvents of increasing polarity to separate the components of the extract based on their affinity for the stationary phase.
-
Fraction Collection and Analysis: Fractions are collected and analyzed (e.g., by thin-layer chromatography or bioassay) to identify those containing this compound.
-
High-Performance Liquid Chromatography (HPLC): The this compound-containing fractions are pooled and further purified by reversed-phase HPLC using a C18 column. A gradient of acetonitrile (B52724) in water is commonly used as the mobile phase to achieve high purity.
-
Pure Compound: The peak corresponding to this compound is collected, and the solvent is removed to yield the pure compound.
Structure Elucidation
The chemical structure of the purified this compound is determined using modern spectroscopic techniques.
Caption: Workflow for the structural elucidation of this compound.
Protocol:
-
Mass Spectrometry (MS): The molecular weight and elemental composition of this compound are determined using high-resolution mass spectrometry (HR-MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including 1H, 13C, COSY, HSQC, and HMBC, are performed to establish the connectivity of the atoms within the molecule and to determine the amino acid sequence. Advanced NMR techniques may be used to determine the stereochemistry of the amino acid residues.
Antimicrobial Susceptibility Testing
The Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms is determined using the broth microdilution method.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Serial Dilutions: A two-fold serial dilution of this compound is prepared in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Observation: After incubation, the wells are visually inspected for microbial growth (turbidity).
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.
Cytotoxicity Assay
The cytotoxic effect of this compound on mammalian cells can be evaluated using the MTT assay.
Caption: A typical workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Mammalian cells (e.g., a relevant cancer cell line or a normal cell line) are seeded into a 96-well plate and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the MTT reagent is added to each well, and the plate is incubated for a few hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO or a specialized solubilization buffer).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell Viability Calculation: The percentage of cell viability is calculated by comparing the absorbance of the treated cells to that of the untreated control cells.
Proposed Mechanism of Action
The primary mechanism of action of peptaibols, including this compound, is the disruption of the cell membrane's integrity. Their amphipathic helical structure allows them to insert into the lipid bilayer, forming transmembrane pores or channels. This leads to leakage of essential ions and metabolites, dissipation of the membrane potential, and ultimately, cell death.
Caption: A simplified diagram illustrating the proposed pore-forming mechanism of this compound.
Conclusion
This compound, a peptaibol isolated from Emericellopsis sp. BAUA8289, represents a promising antimicrobial agent with a broad spectrum of activity. This technical guide has provided a detailed overview of its discovery, biological activities, and the experimental methodologies for its study. The presented protocols and data serve as a foundational resource for further research and development of this compound and other related peptaibols as potential therapeutic agents. Further investigation into its precise mechanism of action and in vivo efficacy is warranted to fully elucidate its therapeutic potential.
References
- 1. This compound, a novel antifungal peptaibol antibiotic from Emericellopsis sp. BAUA8289 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Lipopeptaibol Emericellipsin A with Antimicrobial and Antitumor Activity Produced by the Extremophilic Fungus Emericellopsis alkalina - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Journey into the Blue: Current Knowledge and Emerging Insights into Marine-Derived Peptaibols [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. journals.asm.org [journals.asm.org]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heptaibin is a naturally occurring peptaibol antibiotic produced by the fungus Emericellopsis sp. BAUA8289. As a member of the peptaibol family, it exhibits significant antifungal and antimicrobial properties. This technical guide provides a comprehensive overview of the current knowledge regarding the primary structure and amino acid sequence of this compound. It details the experimental methodologies typically employed for the isolation and characterization of such novel peptaibols and discusses its putative mechanism of action based on the known functions of this peptide class. While the complete, definitive amino acid sequence of this compound is not publicly available in the reviewed literature, this document compiles the known structural information and presents a generalized workflow for its elucidation.
Primary Structure and Amino Acid Composition
This compound is characterized as a 14-amino acid peptaibol.[1] Peptaibols are a class of peptide antibiotics rich in non-proteinogenic amino acids, particularly α-aminoisobutyric acid (Aib), and are defined by an N-terminal acyl group and a C-terminal amino alcohol. The presence of Aib residues is a key feature that induces a helical conformation in these peptides.
While the original discovery by Ishiyama et al. in 2000 identified this compound as a novel antifungal agent, the precise amino acid sequence was not detailed in the available abstracts.[2] A subsequent study by De Zotti et al. in 2011 focused on the chemical synthesis of this compound, which strongly indicates that the primary structure is known, but the sequence itself is not disclosed in the abstract of the publication.[1]
Based on the general characteristics of peptaibols and the information available, the primary structure of this compound can be summarized as follows:
| Property | Description |
| Peptide Length | 14 amino acid residues |
| N-terminus | Likely acetylated |
| C-terminus | An amino alcohol (e.g., Phenylalaninol) |
| Key Residues | High content of α-aminoisobutyric acid (Aib) |
| Other Potential Residues | Standard and other non-standard amino acids |
Experimental Protocols
The elucidation of the primary structure of a novel peptaibol like this compound involves a multi-step experimental workflow. The following protocols are generalized from standard methodologies for peptaibol characterization.
Fungal Cultivation and Extraction
-
Fermentation: Emericellopsis sp. BAUA8289 is cultured in a suitable liquid medium to promote the production of secondary metabolites, including this compound.
-
Mycelial and Broth Extraction: The fungal mycelia and the culture broth are separated. This compound, being a secreted peptide, is primarily extracted from the culture filtrate using organic solvents such as ethyl acetate (B1210297) or methanol.
Purification
-
Chromatography: The crude extract is subjected to multiple rounds of chromatographic purification. This typically includes:
-
Silica gel chromatography.
-
Size-exclusion chromatography.
-
High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column (e.g., C18), to achieve high purity.
-
Structure Elucidation
-
Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., ESI-MS or MALDI-TOF MS) is used to determine the molecular weight of the purified peptide.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis of the parent ion provides information about the amino acid sequence. The characteristic loss of fragments corresponding to specific amino acids and the presence of immonium ions help in sequencing.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques (e.g., COSY, TOCSY, NOESY) are employed to confirm the amino acid sequence, identify the specific amino acid residues (including non-proteinogenic ones), and determine the three-dimensional structure of the peptide in solution.
-
Amino Acid Analysis: Acid hydrolysis of the peptide followed by chromatographic analysis of the constituent amino acids confirms the amino acid composition. Chiral analysis can be performed to identify the presence of D-amino acids.
Mandatory Visualizations
Experimental Workflow
References
Heptaibin: A Technical Guide to its Chemical Properties and Molecular Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptaibin is a peptaibol antibiotic with noteworthy antifungal and antibacterial properties. Isolated from the fungus Emericellopsis sp. BAUA8289, this 14-amino acid peptide has garnered interest within the scientific community for its potential applications in drug development.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties, molecular structure, and experimental protocols related to this compound, intended to serve as a valuable resource for researchers in the field.
Chemical Properties
This compound is a white powder with a molecular formula of C76H118N16O19 and a molecular weight of 1599.85 g/mol .[1] Its CAS Registry Number is 291311-47-2.[1]
| Property | Value | Reference |
| Molecular Formula | C76H118N16O19 | |
| Molecular Weight | 1599.85 g/mol | |
| CAS Number | 291311-47-2 | |
| Appearance | White Powder | |
| Solubility | Soluble in methanol. |
Molecular Structure
The molecular structure of this compound is characterized by its unique amino acid sequence and helical conformation.
Amino Acid Sequence
The primary structure of this compound is a 14-residue peptide with the following amino acid sequence:
Ac-Aib-Ala-Aib-Aib-Gln-Leu-Aib-Gly-Aib-Aib-Pro-Val-Aib-Gln-ol
Where "Ac" represents an acetyl group at the N-terminus, "Aib" is the non-proteinogenic amino acid α-aminoisobutyric acid, and "Gln-ol" is glutaminol at the C-terminus.
Conformational Analysis
This compound adopts a mixed 3₁₀-/α-helical conformation in solution. This secondary structure is a common feature among peptaibols and is crucial for their biological activity, particularly their ability to interact with and disrupt cell membranes. The helical structure results in an amphipathic molecule, with a distinct separation of hydrophobic and hydrophilic residues, facilitating its insertion into the lipid bilayers of target organisms.
Experimental Protocols
Isolation of this compound from Emericellopsis sp. BAUA8289
A general protocol for the isolation of peptaibols from fungal cultures involves the following steps:
-
Fermentation: Emericellopsis sp. BAUA8289 is cultured in a suitable liquid medium to promote the production of secondary metabolites, including this compound.
-
Extraction: The fungal biomass and culture broth are separated. The broth is then extracted with an organic solvent, such as ethyl acetate, to isolate the crude peptide mixture.
-
Purification: The crude extract is subjected to a series of chromatographic techniques, including silica (B1680970) gel chromatography and high-performance liquid chromatography (HPLC), to purify this compound to homogeneity.
Solid-Phase Peptide Synthesis (SPPS) of this compound
The chemical synthesis of this compound can be achieved using Fmoc-based solid-phase peptide synthesis. A generalized workflow is as follows:
Caption: Generalized workflow for the solid-phase peptide synthesis of this compound.
Detailed Steps:
-
Resin Preparation: A suitable resin (e.g., Wang resin) is swollen in a compatible solvent like dimethylformamide (DMF).
-
Amino Acid Coupling: The C-terminal amino acid (Gln-ol) is attached to the resin. Subsequent Fmoc-protected amino acids are sequentially coupled using a coupling agent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF.
-
Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the growing peptide chain using a solution of piperidine (B6355638) in DMF.
-
Washing: The resin is washed thoroughly with DMF after each coupling and deprotection step to remove excess reagents and byproducts.
-
Acetylation: The N-terminus of the final peptide is acetylated using acetic anhydride.
-
Cleavage: The synthesized peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: The crude peptide is purified by reverse-phase HPLC.
-
Characterization: The purity and identity of the synthesized this compound are confirmed by mass spectrometry and NMR spectroscopy.
Conformational Analysis by NMR and CD Spectroscopy
The three-dimensional structure of this compound in solution is determined using a combination of Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy.
NMR Spectroscopy:
-
Sample Preparation: A solution of purified this compound is prepared in a suitable deuterated solvent (e.g., methanol-d4).
-
Data Acquisition: A series of one-dimensional (¹H) and two-dimensional (e.g., COSY, TOCSY, NOESY) NMR experiments are performed.
-
Data Analysis: The NMR spectra are analyzed to assign the resonances of all protons in the peptide. The nuclear Overhauser effect (NOE) data from the NOESY experiment provides information about through-space proximities between protons, which are used as distance restraints in molecular modeling.
-
Structure Calculation: The experimental restraints are used in molecular dynamics simulations to generate an ensemble of structures consistent with the NMR data, revealing the preferred conformation of this compound.
Circular Dichroism (CD) Spectroscopy:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol).
-
Data Acquisition: The CD spectrum is recorded over a range of wavelengths (typically 190-250 nm).
-
Data Analysis: The shape and magnitude of the CD spectrum are indicative of the secondary structure content of the peptide. A spectrum with negative bands around 208 and 222 nm is characteristic of an α-helical conformation.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR data for this compound in a suitable solvent would reveal characteristic chemical shifts for the α-aminoisobutyric acid (Aib) residues and the other amino acids in the sequence. The Aib residues, lacking an α-proton, show unique signals for their methyl groups.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands for the peptide bonds (amide I and amide II bands), the acetyl group, and the various amino acid side chains.
Mass Spectrometry (MS)
Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to determine the molecular weight of this compound. Tandem mass spectrometry (MS/MS) can be employed to confirm the amino acid sequence through fragmentation analysis.
Mechanism of Action: Membrane Permeabilization
The primary mechanism of action of this compound is the permeabilization of cell membranes of target organisms. This process is driven by the amphipathic nature of its helical structure.
Caption: Proposed mechanism of this compound-induced membrane permeabilization.
The proposed mechanism involves:
-
Binding: this compound monomers initially bind to the surface of the target cell membrane.
-
Aggregation: Upon reaching a critical concentration on the membrane surface, the peptides aggregate and may undergo a conformational change to a more stable helical structure.
-
Insertion and Pore Formation: The peptide aggregates insert into the lipid bilayer, forming transmembrane pores or channels.
-
Ion Leakage: These pores disrupt the integrity of the cell membrane, leading to the leakage of ions and small molecules, dissipation of the membrane potential, and ultimately, cell death.
This compound has shown selective activity against Gram-positive bacteria, such as Staphylococcus aureus, and various fungi, including Aspergillus and Candida albicans.
Conclusion
This compound represents a promising class of peptide antibiotics with a distinct molecular structure and mechanism of action. This technical guide consolidates the available information on its chemical properties, structure, and the experimental methodologies used for its study. Further research into its structure-activity relationship and optimization of its properties could lead to the development of novel therapeutic agents.
References
Heptaibin: A Technical Guide to its Antifungal Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Ref: D20251202
Abstract
Heptaibin is a novel peptaibol antibiotic isolated from the fungus Emericellopsis sp. strain BAUA8289.[1] As part of the peptaibol class, it represents a group of non-ribosomally synthesized peptides known for their membrane-active properties and antimicrobial potential.[2][3][4] This document provides a comprehensive overview of the currently available data on the antifungal spectrum of this compound, details representative experimental methodologies for its assessment, and outlines logical workflows for its evaluation. Due to the limited public availability of the primary research data, this guide synthesizes information from secondary citations and standardized protocols.
Antifungal Spectrum of Activity
This compound has demonstrated inhibitory activity against a range of clinically relevant fungal pathogens.[3] While the original publication by Ishiyama et al. contains specific quantitative data from microbial sensitivity tests, these values are not available in publicly accessible literature.[1] However, secondary sources confirm its activity against the following species.
Quantitative Data
The following table summarizes the known antifungal spectrum of this compound. The Minimum Inhibitory Concentration (MIC) values, which quantify the lowest concentration of a drug that inhibits the visible growth of a microorganism, are noted as "Not Reported" pending access to the primary data.
| Fungal Species | Common Indication | MIC Value (µg/mL) | Reference |
| Candida albicans | Candidiasis (Thrush, Yeast Infections) | Not Reported | [3] |
| Cryptococcus neoformans | Cryptococcosis (Meningitis) | Not Reported | [3] |
| Aspergillus fumigatus | Aspergillosis (Pulmonary Infections) | Not Reported | [3] |
Mechanism of Action
The specific mechanism of action and any induced signaling pathways for this compound have not been detailed in the available scientific literature. However, as a member of the peptaibol class, its antifungal properties are likely attributed to its ability to interact with and disrupt the integrity of fungal cell membranes.[4] Peptaibols are known to form voltage-dependent ion channels or pores in lipid bilayers, leading to increased membrane permeability, leakage of essential cellular components, and ultimately, cell death.
Further research is required to elucidate the precise molecular interactions and downstream cellular effects of this compound in susceptible fungi.
Detailed Experimental Protocols
While the exact protocol used in the primary study of this compound is not available, the following section details a standardized and widely accepted methodology for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast and filamentous fungi. This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[5][6]
Broth Microdilution MIC Assay (Representative Protocol)
This method is considered a gold standard for determining the in vitro susceptibility of fungi to antimicrobial agents.
1. Preparation of Antifungal Agent:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Serial two-fold dilutions of this compound are prepared in 96-well microtiter plates using RPMI 1640 medium, buffered to pH 7.0 with MOPS buffer. This creates a concentration gradient across the plate.
2. Inoculum Preparation:
-
For Yeasts (C. albicans, C. neoformans): The fungal isolate is grown on Sabouraud Dextrose Agar for 24-48 hours. Colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. This suspension is further diluted in RPMI medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
For Molds (A. fumigatus): The mold is grown on Potato Dextrose Agar until sporulation occurs. Conidia are harvested by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). The resulting conidial suspension is adjusted spectrophotometrically to a specific optical density and then diluted in RPMI medium to achieve a final inoculum concentration of 0.4-5 x 10⁴ CFU/mL.
3. Incubation:
-
The inoculated microtiter plates are incubated at 35°C.
-
Incubation time is typically 24-48 hours for yeasts and 48-72 hours for filamentous fungi, or until sufficient growth is observed in the positive control well (drug-free).
4. Endpoint Determination:
-
The MIC is determined by visual inspection or by using a microplate reader.
-
For azoles and other fungistatic agents, the MIC is defined as the lowest drug concentration that causes a significant reduction (typically ≥50%) in growth compared to the drug-free control well. For polyenes and other fungicidal agents, a 100% inhibition endpoint is often used. The appropriate endpoint for peptaibols like this compound would need to be determined empirically.
5. Quality Control:
-
Standard quality control strains with known MIC values (e.g., Candida parapsilosis ATCC 22019) are run concurrently to ensure the validity of the assay.
Visualizations: Workflows and Pathways
Experimental Workflow Diagram
The following diagram illustrates the key steps in the representative broth microdilution antifungal susceptibility testing protocol described above.
Caption: Workflow for Antifungal Susceptibility Testing.
Signaling Pathway Diagram
Information regarding the specific signaling pathways modulated by this compound in fungal cells is not available in the current literature. Therefore, a diagram for this topic cannot be provided at this time. Future research into the molecular mechanism of this compound may reveal interactions with cellular stress response, apoptosis, or cell wall integrity pathways.
References
- 1. This compound, a novel antifungal peptaibol antibiotic from Emericellopsis sp. BAUA8289 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Emericellipsins A–E from an Alkalophilic Fungus Emericellopsis alkalina Show Potent Activity against Multidrug-Resistant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Heptaibin: A Technical Guide to a Promising Peptaibol Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heptaibin is a peptaibol antibiotic with demonstrated antifungal and antibacterial properties. Isolated from the fungus Emericellopsis sp., this lipopeptide represents a class of membrane-active agents with a mechanism of action that makes them promising candidates for combating drug-resistant pathogens. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, antimicrobial spectrum, and detailed experimental protocols for its study. All quantitative data are presented in structured tables, and key processes are visualized through diagrams to facilitate understanding and further research.
Introduction to this compound and Peptaibols
Peptaibols are a class of non-ribosomally synthesized peptides of fungal origin, characterized by the presence of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib) and a C-terminal amino alcohol.[1][2] These structural features contribute to their typical amphipathic helical conformation, which is crucial for their biological activity.[3][4] this compound, isolated from Emericellopsis sp. strain BAUA8289, is a notable member of this family, exhibiting a significant spectrum of activity against various fungi and Gram-positive bacteria.[5][6][7]
The primary mechanism of action for peptaibols, including this compound, involves the formation of voltage-dependent ion channels or pores in the lipid bilayer of cell membranes.[1][8][9][10] This disruption of the membrane integrity leads to the leakage of essential cellular components and ultimately, cell death. This direct, physical mechanism of action is of particular interest in an era of growing antimicrobial resistance, as it is less likely to be circumvented by target-site mutations.
Antimicrobial Spectrum of this compound
This compound has demonstrated efficacy against a range of microorganisms. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency. The available MIC data for this compound is summarized in the table below.
| Target Organism | Type | MIC (μg/mL) |
| Staphylococcus aureus | Gram-positive bacterium | 8 |
| Aspergillus sp. | Fungus | 13-32 |
| Candida albicans | Fungus | 13-32 |
| Cryptococcus neoformans | Fungus | 13-32 |
| Rhabditella pseudoelongata | Nematode | 50 |
Mechanism of Action: Pore Formation
The antimicrobial activity of this compound is attributed to its ability to disrupt the cell membrane. This process can be conceptualized as a series of steps involving the peptide's interaction with and insertion into the lipid bilayer, leading to the formation of pores or ion channels.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
While the full experimental details from the original isolation paper of this compound are not widely available, the following protocols are based on established methodologies for the study of peptaibol antibiotics.
Fermentation and Production of this compound
The production of peptaibols like this compound from Emericellopsis sp. is typically achieved through submerged fermentation.[3][11][12][13]
Caption: A generalized workflow for the production and extraction of this compound.
Protocol Details:
-
Inoculum Preparation: Prepare a seed culture of Emericellopsis sp. by inoculating a suitable liquid medium and incubating for 3-5 days.
-
Production Culture: Inoculate the production medium with the seed culture. A typical medium might contain glucose, peptone, yeast extract, and mineral salts. The pH of the medium can be a critical factor in peptaibol production.[11][12]
-
Fermentation: Incubate the production culture with agitation at a controlled temperature for an extended period, often 10-15 days, to allow for the accumulation of secondary metabolites like this compound.[3]
-
Extraction: After fermentation, separate the mycelium from the culture broth by centrifugation or filtration. The supernatant is then extracted with a water-immiscible organic solvent, such as ethyl acetate.
-
Purification: The crude extract is concentrated and subjected to chromatographic purification, typically using High-Performance Liquid Chromatography (HPLC) to isolate this compound.[14]
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[15][16]
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol Details:
-
Preparation of this compound Stock: Dissolve purified this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) to create a high-concentration stock solution.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate microbial growth medium.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a McFarland standard of 0.5).
-
Inoculation: Add the microbial suspension to each well of the microtiter plate. Include a positive control (microorganism with no antibiotic) and a negative control (medium only).
-
Incubation: Incubate the plate under conditions suitable for the growth of the test microorganism.
-
MIC Determination: The MIC is visually determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.
Planar Lipid Bilayer Assay for Ion Channel Formation
This technique directly measures the ability of a substance to form ion channels in an artificial lipid membrane.[8][9][17]
Protocol Details:
-
Bilayer Formation: A lipid bilayer is formed across a small aperture in a partition separating two aqueous compartments. The lipid solution (e.g., diphytanoylphosphatidylcholine (B1258105) in n-decane) is "painted" across the aperture.
-
This compound Addition: this compound, dissolved in a suitable solvent, is added to the aqueous solution on one side of the bilayer (the cis side).
-
Voltage Application and Current Measurement: A voltage is applied across the membrane, and the resulting electrical current is measured using sensitive amplifiers. The formation of ion channels by this compound will result in discrete, stepwise increases in the current.
-
Data Analysis: The conductance and open-state probability of the channels can be analyzed to characterize the properties of the pores formed by this compound.
Future Directions and Conclusion
This compound's potent antimicrobial activity, coupled with the membrane-disrupting mechanism of action characteristic of peptaibols, positions it as a compelling subject for further research and development. Key areas for future investigation include:
-
Full structural elucidation and synthesis: A complete understanding of this compound's structure will enable synthetic efforts, allowing for the generation of analogs with potentially improved activity and pharmacokinetic properties.
-
In-depth mechanistic studies: While pore formation is the presumed mechanism, further studies are needed to elucidate the specific interactions with different membrane compositions and to rule out other potential cellular targets.
-
In vivo efficacy and toxicity: Preclinical studies are required to evaluate the therapeutic potential and safety profile of this compound in animal models of infection.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. sciforum.net [sciforum.net]
- 5. This compound, a novel antifungal peptaibol antibiotic from Emericellopsis sp. BAUA8289 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Voltage-dependent and multi-state ionic channels induced by trichorzianines, anti-fungal peptides related to alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Voltage-dependent ion channel formation by rigid rod-shaped polyols in planar lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peptaibols: models for ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Uncovering the Effects of the Cultivation Condition on Different Forms of Peptaibol’s Emericellipsins Production from an Alkaliphilic Fungus, Emericellopsis alkalina [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Exploring Peptaibol’s Profile, Antifungal, and Antitumor Activity of Emericellipsin A of Emericellopsis Species from Soda and Saline Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peptaibol Production and Characterization from Trichoderma asperellum and Their Action as Biofungicide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. Ion channel activity of a synthetic peptide with a primary structure corresponding to the presumed pore-forming region of the voltage dependent potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
General Mechanisms of Membrane Permeabilization
An in-depth search of scientific literature and public databases did not yield any information on a substance specifically named "Heptaibin" and its role in membrane permeabilization. The term "this compound" does not appear in the search results, suggesting it may be a novel compound, a proprietary name not yet in public literature, or a possible misspelling of another agent.
The comprehensive search for "this compound" and its potential association with membrane permeabilization, signaling pathways, and experimental data returned information on a variety of other molecules and biological processes that are relevant to the broader topic of membrane disruption. These include:
-
Viral Proteins: Proteins from Hepatitis B and C viruses are known to interfere with cell apoptosis and membrane integrity.[1][2][3]
-
Peptides and Toxins: Various peptides, such as antimicrobial peptides and toxins like melittin (B549807), induce pore formation in cell membranes.[4][5][6][7][8][9][10]
-
Gasdermins: This family of proteins plays a crucial role in a form of programmed cell death called pyroptosis by forming pores in the cell membrane.[11][12][13][14][15][16]
-
Cell Death Pathways: The search provided extensive information on apoptosis, pyroptosis, and necroptosis, all of which involve changes in membrane permeability.[1][15][17][18][19][20][21][22][23][24]
While a detailed technical guide on "this compound" cannot be provided due to the absence of specific data, a general overview of the mechanisms of membrane permeabilization by other agents can be summarized.
Membrane permeabilization is a critical process in both physiological and pathological conditions. It can be induced by various agents, leading to the disruption of the cell membrane's integrity and, ultimately, cell death. The primary mechanisms involved often include the formation of pores or channels, or the general destabilization of the lipid bilayer.
Signaling Pathways in Membrane Permeabilization
The disruption of the cell membrane triggers a cascade of signaling events. A key event is the influx of extracellular ions, such as Ca2+, and the release of intracellular components, which can activate various signaling pathways.[25]
For instance, in pyroptosis, the activation of inflammasomes leads to the cleavage of Gasdermin D (GSDMD). The N-terminal fragment of GSDMD then inserts into the plasma membrane, forming pores that lead to cell lysis and the release of pro-inflammatory cytokines.[12][13][15]
Below is a generalized representation of a signaling pathway leading to membrane permeabilization via pyroptosis.
Experimental Protocols for Studying Membrane Permeabilization
Several in vitro assays are commonly used to assess membrane integrity and cytotoxicity. These assays are crucial for understanding the mechanisms of action of potential drug candidates.
Table 1: Common Assays for Membrane Permeabilization and Cytotoxicity
| Assay Name | Principle | Measurement | Reference |
| MTT Assay | Reduction of MTT by mitochondrial dehydrogenases in viable cells to a purple formazan (B1609692) product. | Colorimetric measurement of formazan concentration. | [26] |
| LDH Release Assay | Measurement of lactate (B86563) dehydrogenase (LDH) released from cells with damaged membranes. | Enzymatic assay to measure LDH activity in the culture supernatant. | [27] |
| Dye Exclusion Assays (e.g., Trypan Blue, Propidium Iodide) | Viable cells with intact membranes exclude the dye, while non-viable cells take it up. | Microscopic counting of stained vs. unstained cells or flow cytometry analysis. | [27] |
| Calcein (B42510) AM Assay | Non-fluorescent Calcein AM is converted to fluorescent calcein by esterases in viable cells. | Fluorescence measurement. | [22] |
| Vesicle Leakage Assays | Measurement of the release of fluorescent dyes encapsulated within lipid vesicles (liposomes). | Fluorescence spectroscopy to detect the dequenching of the dye upon release. | [6][28] |
Below is a generalized workflow for a cytotoxicity assay.
References
- 1. Hepatitis C virus infection and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interference of Apoptosis by Hepatitis B Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interference of Apoptosis by Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determining the mechanism of membrane permeabilizing peptides: identification of potent, equilibrium pore-formers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of bacterial membrane permeabilization by crotalicidin (Ctn) and its fragment Ctn(15–34), antimicrobial peptides from rattlesnake venom - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pore formation induced by the peptide melittin in different lipid vesicle membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pore-Forming Toxins During Bacterial Infection: Molecular Mechanisms and Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Magainin 2 in Action: Distinct Modes of Membrane Permeabilization in Living Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Membrane Repair Mechanisms against Permeabilization by Pore-Forming Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Recent Insights on Inflammasomes, Gasdermin Pores, and Pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipid Peroxidation Drives Gasdermin D-mediated Pyroptosis in Lethal Polymicrobial Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploiting gasdermin-mediated pyroptosis for enhanced antimicrobial activity of phage endolysin against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of Pyroptosis in Acetaminophen-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Gasdermin‐E‐Dependent Non‐Canonical Pyroptosis Promotes Drug‐Induced Liver Failure by Promoting CPS1 deISGylation and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hepatitis B vaccine induces apoptotic death in Hepa1-6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Hepatocyte pyroptosis and release of inflammasome particles induce stellate cell activation and liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inflammasomes and Pyroptosis of Liver Cells in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Inflammasomes and Pyroptosis of Liver Cells in Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Role of mitochondrial inner membrane permeabilization in necrotic cell death, apoptosis, and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Lysosomal membrane permeabilization induces cell death in a mitochondrion-dependent fashion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Cell Death in Liver Disease and Liver Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Signaling pathways involved in adaptive responses to cell membrane disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 27. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
In Vitro Antifungal Properties of Heptaibin: A Review of Available Information
Researchers, scientists, and drug development professionals investigating the antifungal potential of Heptaibin, a peptaibol antibiotic isolated from Emericellopsis sp. BAUA8289, will find a notable absence of detailed public data on its in vitro activity. Despite its identification as a novel antifungal agent, specific quantitative data, such as Minimum Inhibitory Concentrations (MICs) and Minimum Fungicidal Concentrations (MFCs) against various fungal species, remain largely unavailable in publicly accessible scientific literature. Similarly, detailed experimental protocols specific to this compound's antifungal testing and its precise mechanism of action, including any targeted signaling pathways, are not extensively documented in the available resources.
This technical guide aims to provide a comprehensive overview of the information that is currently accessible, alongside standardized methodologies that would typically be employed to characterize the in vitro antifungal properties of a novel compound like this compound.
Quantitative Antifungal Activity Data
A thorough review of scientific databases and publications did not yield specific MIC or MFC values for this compound against a panel of fungal pathogens. The original publication announcing the discovery of this compound is cited in subsequent research; however, these citations do not reproduce the primary antifungal activity data.[1][2][3]
For a comprehensive evaluation, such data would typically be presented in a tabular format, as shown in the hypothetical example below:
Table 1: Hypothetical In Vitro Antifungal Activity of this compound (μg/mL)
| Fungal Species | Strain | MIC | MFC |
| Candida albicans | ATCC 90028 | - | - |
| Candida glabrata | ATCC 90030 | - | - |
| Candida parapsilosis | ATCC 22019 | - | - |
| Cryptococcus neoformans | ATCC 90112 | - | - |
| Aspergillus fumigatus | ATCC 204305 | - | - |
| Aspergillus flavus | ATCC 204304 | - | - |
| Trichophyton rubrum | ATCC 28188 | - | - |
| Data not available in searched resources. |
Standardized Experimental Protocols for Antifungal Susceptibility Testing
While specific protocols for this compound are not available, the following are standardized methods widely used for determining the in vitro antifungal activity of novel compounds.
Broth Microdilution Method for MIC Determination
This method is a gold standard for determining the MIC of an antifungal agent.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungus.
Methodology:
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. Colonies are then suspended in sterile saline or broth to a standardized turbidity, typically equivalent to a 0.5 McFarland standard, which corresponds to a specific colony-forming unit (CFU)/mL concentration.[4][5] The suspension is further diluted to achieve a final inoculum concentration suitable for the assay.
-
Assay Plate Preparation: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using a suitable broth medium, such as RPMI-1640.
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Controls: Positive (fungus in broth without this compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the fungal species.[6]
-
MIC Reading: The MIC is determined as the lowest concentration of this compound at which no visible growth is observed.[7]
Determination of Minimum Fungicidal Concentration (MFC)
This assay is performed subsequently to the MIC test to determine if an antifungal agent is fungistatic or fungicidal.
Objective: To determine the lowest concentration of this compound that results in a significant reduction (e.g., 99.9%) in fungal viability.
Methodology:
-
Following the MIC determination, an aliquot from each well showing no visible growth is sub-cultured onto an agar plate that does not contain this compound.
-
The plates are incubated at an appropriate temperature and duration to allow for the growth of any remaining viable fungi.
-
The MFC is identified as the lowest concentration of this compound from which no fungal growth occurs on the sub-culture plates.[8][9]
Disk Diffusion Method
This method provides a qualitative or semi-quantitative assessment of antifungal activity.
Objective: To assess the susceptibility of a fungus to this compound by measuring the zone of growth inhibition.
Methodology:
-
Inoculum Preparation: A standardized suspension of the test fungus is prepared as described for the broth microdilution method.
-
Plate Inoculation: The fungal suspension is uniformly swabbed onto the surface of an appropriate agar plate (e.g., Mueller-Hinton agar).[4][10]
-
Disk Application: A sterile paper disk impregnated with a known concentration of this compound is placed on the agar surface.
-
Incubation: The plate is incubated under suitable conditions.
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disk where fungal growth is inhibited is measured in millimeters.[11][12]
Potential Mechanism of Action and Signaling Pathways
The precise molecular targets and signaling pathways affected by this compound are not detailed in the available literature. As a peptaibol, it is plausible that its mechanism of action involves interaction with and disruption of the fungal cell membrane, a common characteristic of this class of peptides.[13] This can lead to the formation of pores or ion channels, resulting in altered membrane potential, leakage of cellular contents, and ultimately, cell death.
Further research would be required to elucidate the specific signaling pathways impacted by this compound. Standard approaches to investigate this include transcriptomic and proteomic analyses of this compound-treated fungal cells to identify differentially expressed genes and proteins involved in stress response, cell wall integrity, and other vital pathways.
Below is a generalized workflow for investigating the mechanism of action of a novel antifungal compound.
Caption: Workflow for elucidating the mechanism of action.
Conclusion
While this compound has been identified as a novel antifungal peptaibol, a comprehensive, publicly available dataset detailing its in vitro antifungal properties is currently lacking. To fully characterize its potential as a therapeutic agent, further studies are required to generate quantitative data on its activity against a broad range of fungal pathogens. The application of standardized experimental protocols, such as those outlined in this guide, will be crucial in systematically evaluating its efficacy and elucidating its mechanism of action. The exploration of its impact on fungal signaling pathways will provide deeper insights into its molecular targets and could pave the way for the development of new and effective antifungal therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel antifungal peptaibol antibiotic from Emericellopsis sp. BAUA8289 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring Peptaibol’s Profile, Antifungal, and Antitumor Activity of Emericellipsin A of Emericellopsis Species from Soda and Saline Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asm.org [asm.org]
- 5. microbenotes.com [microbenotes.com]
- 6. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 11. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 12. hardydiagnostics.com [hardydiagnostics.com]
- 13. researchgate.net [researchgate.net]
Heptaibin and Gram-Positive Bacteria: An Analysis of Available Data
A comprehensive review of existing literature reveals a significant gap in detailed, publicly available data regarding the specific activity of the peptaibol antibiotic Heptaibin against Gram-positive bacteria. While the broader class of peptaibols is known for antimicrobial properties, specific quantitative data, detailed experimental protocols, and defined signaling pathways for this compound's antibacterial action are not sufficiently documented in the accessible scientific literature to construct an in-depth technical guide.
This compound has been identified as a novel antifungal peptaibol antibiotic isolated from Emericellopsis sp.[1]. Peptaibols as a class of fungal peptides are recognized for a variety of biological activities, including antibacterial, antifungal, and anticancer properties.[2][3]. Their mechanism of action is often associated with the formation of ion channels in lipid membranes, leading to disruption of cellular functions[3]. Some peptaibols have demonstrated activity against Gram-positive bacteria by perturbing the cell membrane[4][5][6].
However, specific studies detailing this compound's efficacy against Gram-positive bacteria, including crucial data such as Minimum Inhibitory Concentration (MIC) values, are not available in the reviewed literature. The initial discovery and classification of this compound primarily focused on its antifungal characteristics[1]. While its classification as a peptaibol suggests potential antibacterial action, dedicated research to quantify this activity against specific Gram-positive strains has not been published in the resources accessed.
General Methodologies for Assessing Antibacterial Activity
In the absence of specific protocols for this compound, this section outlines standard methodologies used to evaluate the activity of antimicrobial agents against Gram-positive bacteria. These protocols are fundamental in antimicrobial research and would be applicable to the study of this compound.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism[7][8][9]. A common method for determining MIC is the broth microdilution assay.[9][10].
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Mechanism of Action Studies
To elucidate how a compound like this compound might act against Gram-positive bacteria, several experimental approaches are typically employed. These often focus on cell membrane integrity, as this is a common target for peptaibols.
Investigative Pathways for Mechanism of Action
Caption: Common experimental routes to determine antibacterial mechanism of action.
Conclusion
While the chemical structure and class of this compound suggest it may possess activity against Gram-positive bacteria, there is a clear lack of specific, published data to support this hypothesis. The scientific community would benefit from further research to explore and quantify the antibacterial potential of this compound. Such studies would need to establish baseline MIC values against a panel of clinically relevant Gram-positive pathogens, followed by detailed mechanistic studies to understand its mode of action. Without this foundational research, a comprehensive technical guide on the topic remains speculative. Professionals in drug development are encouraged to view this compound as a potential lead compound requiring primary screening and characterization for its antibacterial properties.
References
- 1. This compound, a novel antifungal peptaibol antibiotic from Emericellopsis sp. BAUA8289 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptaibols as Potential Antifungal and Anticancer Antibiotics: Current and Foreseeable Development (Review) | CoLab [colab.ws]
- 3. researchgate.net [researchgate.net]
- 4. Peptaibol Analogs Show Potent Antibacterial Activity against Multidrug Resistant Opportunistic Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 6. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
- 7. litfl.com [litfl.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Conformational Landscape of Heptaibin in Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solution-state conformation of Heptaibin, a 14-amino acid peptaibiotic with notable antimicrobial activity against Staphylococcus aureus. Understanding the three-dimensional structure of this compound in a solution environment is critical for elucidating its mechanism of action and for guiding future drug development efforts. This document summarizes key findings from conformational studies, details the experimental protocols used, and presents the data in a clear, structured format.
Solution Conformation of this compound
This compound adopts a well-defined and stable conformation in solution, characterized as a mixed 3₁₀-/α-helix. This structure confers a remarkable amphiphilic character to the peptide, which is crucial for its interaction with and permeabilization of bacterial membranes. The conformational analysis reveals a folded structure that is highly resistant to degradation by proteolytic enzymes.
A detailed investigation into its conformational preferences in different solvent environments indicates a dynamic equilibrium of structures. In solution, this compound primarily exists in a helical conformation, a finding supported by multiple spectroscopic techniques.
Experimental Methodologies and Data
The conformational analysis of this compound in solution has been primarily elucidated through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy, often complemented by Molecular Dynamics (MD) simulations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solution-state NMR spectroscopy is a powerful technique for determining the high-resolution three-dimensional structure of peptides and proteins in solution.[1] For this compound, a comprehensive set of NMR experiments are required to derive the structural restraints necessary for a detailed conformational model.
Experimental Protocol: 2D ¹H NMR Spectroscopy
-
Sample Preparation: this compound is dissolved in a suitable deuterated solvent (e.g., methanol-d₄ or a mixture of H₂O/D₂O with an organic co-solvent like trifluoroethanol-d₃) to a concentration of 1-5 mM. The choice of solvent is critical for mimicking a membrane-like environment and ensuring the peptide is in a folded state.
-
NMR Data Acquisition: A series of two-dimensional NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher). These experiments include:
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a given amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing crucial distance restraints for structure calculation. Mixing times for NOESY experiments are typically varied (e.g., 100-300 ms) to account for different correlation times.
-
DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): To measure scalar coupling constants (³J_HNα), which provide information about the dihedral angle φ.
-
-
Data Processing and Analysis: The acquired NMR data is processed using software such as TopSpin or NMRPipe. The resulting spectra are analyzed to assign all proton resonances and to extract structural restraints (NOE-based distance restraints and coupling constant-based dihedral angle restraints).
-
Structure Calculation: The experimental restraints are used as input for structure calculation programs like CYANA or XPLOR-NIH. A family of structures is calculated, and the final ensemble is refined and validated using tools like PROCHECK-NMR.
A logical workflow for this process is illustrated below.
Quantitative NMR Data Summary
| Parameter | Description | Typical Values for Helical Regions |
| ³J_HNα Coupling Constants | Dihedral angle (φ) restraint | < 6 Hz for α-helix; < 7 Hz for 3₁₀-helix |
| Sequential d_αN(i, i+1) NOEs | Inter-residue distance | Strong intensity |
| Medium-range d_αβ(i, i+3) NOEs | Inter-residue distance | Characteristic of α-helices |
| Medium-range d_αN(i, i+3) NOEs | Inter-residue distance | Characteristic of α-helices |
| Medium-range d_αN(i, i+2) NOEs | Inter-residue distance | Characteristic of 3₁₀-helices |
| Medium-range d_NN(i, i+2) NOEs | Inter-residue distance | Can indicate helical structure |
Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.[2][3] The differential absorption of left- and right-circularly polarized light provides a characteristic spectrum for different secondary structural elements.
Experimental Protocol: Far-UV Circular Dichroism
-
Sample Preparation: A stock solution of this compound is prepared in a suitable buffer (e.g., 10 mM sodium phosphate).[4] The final concentration for measurement is typically in the range of 0.1 mg/mL. The buffer should be transparent in the far-UV region (190-250 nm).
-
CD Data Acquisition: The CD spectrum is recorded at room temperature using a spectropolarimeter. Data is collected from 250 nm down to 190 nm in a quartz cuvette with a path length of 1 mm.
-
Data Processing: The raw data (ellipticity) is converted to mean residue ellipticity [θ] using the following equation: [θ] = (θ_obs × MRW) / (10 × d × c) where θ_obs is the observed ellipticity in millidegrees, MRW is the mean residue weight, d is the path length in cm, and c is the concentration in g/mL.
-
Secondary Structure Estimation: The resulting spectrum is analyzed using deconvolution algorithms (e.g., CONTIN, SELCON3) to estimate the percentage of different secondary structure elements (α-helix, β-sheet, random coil).
The signaling pathway for CD spectroscopy is a direct measurement process.
Quantitative CD Data Summary
| Secondary Structure | Characteristic Wavelengths (nm) |
| α-helix | Negative bands at ~222 and ~208 nm; Positive band at ~192 nm |
| 3₁₀-helix | Similar to α-helix but with a lower [θ]₂₂₂/[θ]₂₀₈ ratio and a blue-shifted positive band |
| β-sheet | Negative band at ~218 nm; Positive band at ~195 nm |
| Random Coil | Strong negative band around 198 nm |
For this compound in a membrane-mimetic solvent, the CD spectrum is dominated by features characteristic of an α-helical conformation.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a computational approach to study the conformational dynamics of peptides in solution at an atomic level.[5] By solving Newton's equations of motion for the system, MD simulations can explore the conformational space available to the peptide and provide insights into its stability and flexibility.
Experimental Protocol: Molecular Dynamics Simulation
-
System Setup: An initial structure of this compound (e.g., from NMR data or homology modeling) is placed in a periodic box of explicit solvent molecules (e.g., water). Ions are added to neutralize the system.
-
Force Field Selection: A suitable force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the potential energy of the system.
-
Minimization and Equilibration: The system is first energy-minimized to remove any steric clashes. This is followed by a series of equilibration steps, typically involving constant volume (NVT) and then constant pressure (NPT) ensembles, to bring the system to the desired temperature and pressure.
-
Production Run: A long production simulation (typically on the order of nanoseconds to microseconds) is run to generate a trajectory of the peptide's motion over time.
-
Trajectory Analysis: The resulting trajectory is analyzed to study various properties, including root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and secondary structure evolution over time.
The logical relationship in setting up and running an MD simulation is depicted below.
Quantitative MD Simulation Data Summary
| Parameter | Description | Indication for a Stable Helix |
| RMSD of backbone atoms | Measures the deviation from the initial structure | A low, stable plateau after initial equilibration |
| RMSF per residue | Measures the fluctuation of each residue | Lower fluctuations in the helical core, higher at the termini |
| Secondary Structure Content | Percentage of helical structure over time | Consistently high percentage of α- and/or 3₁₀-helix |
| Radius of Gyration (Rg) | Measures the compactness of the structure | A stable value indicates a folded conformation |
Conclusion
The conformational analysis of this compound in solution reveals a stable, mixed 3₁₀-/α-helical structure. This conformation is responsible for the peptide's amphiphilic character, which is essential for its antimicrobial activity. The combination of high-resolution NMR spectroscopy, circular dichroism, and molecular dynamics simulations provides a comprehensive understanding of the structural and dynamic properties of this compound in a solution environment. These insights are invaluable for the rational design of more potent and selective peptaibiotic-based therapeutics.
References
- 1. Emerging solution NMR methods to illuminate the structural and dynamic properties of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Circular dichroism - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Circular Dichroism (CD) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 5. dovepress.com [dovepress.com]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of Heptaibin
These application notes provide a detailed protocol for the solid-phase synthesis of Heptaibin, a 14-residue peptaibiotic with antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus.[1] The protocol is based on the successful synthesis reported in the scientific literature and is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.
Introduction to this compound
This compound is a naturally occurring peptaibol, a class of peptide antibiotics rich in the non-proteinogenic amino acid α-aminoisobutyric acid (Aib). Its sequence is Ac-Aib-Asn(Trt)-Leu-Aib-Pro-Ala-Val-Aib-Pro-Aib-Leu-Gln(Trt)-Gly-Leuol. The presence of multiple sterically hindered Aib residues presents a significant challenge in its chemical synthesis. The protocol outlined below employs a robust Fmoc/tBu strategy on a 2-chlorotrityl chloride resin, which allows for the release of the final peptide with protected side chains, minimizing degradation.
Data Presentation
The following table summarizes the key quantitative data expected from the solid-phase synthesis of this compound. These values are indicative and may vary based on the scale of the synthesis and the specific laboratory conditions.
| Parameter | Value | Unit | Notes |
| Resin Type | 2-Chlorotrityl chloride | - | Suitable for obtaining the C-terminal alcohol after cleavage. |
| Resin Substitution | 0.5 - 1.0 | mmol/g | The initial loading of the first amino alcohol (Fmoc-Leucinol). |
| Synthesis Scale | 0.1 | mmol | A common laboratory scale for peptide synthesis. |
| Coupling Reagents | HATU/HOAt/DIPEA | - | Used for all amino acid couplings, especially effective for hindered Aib residues. |
| Fmoc Deprotection | 20% Piperidine (B6355638) in DMF | v/v | Standard reagent for the removal of the Fmoc protecting group. |
| N-terminal Modification | Acetic Anhydride (B1165640) | - | For acetylation of the N-terminal Aib residue. |
| Cleavage Reagent | TFA/TIS/H₂O (95:2.5:2.5) | v/v/v | Standard cocktail for cleavage from the resin and removal of side-chain protecting groups. |
| Expected Crude Yield | 70 - 80 | % | Based on the initial resin loading. |
| Final Purity (after HPLC) | >95 | % | Achievable with preparative reverse-phase HPLC. |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the solid-phase synthesis of this compound.
Resin Preparation and Loading of the First Amino Alcohol (Fmoc-Leucinol)
-
Resin Swelling: Swell 2-chlorotrityl chloride resin (1.0 g, 0.5-1.0 mmol/g) in anhydrous dichloromethane (B109758) (DCM, 10 mL) for 30 minutes in a peptide synthesis vessel.
-
Loading of Fmoc-Leucinol:
-
Dissolve Fmoc-Leucinol (2 equivalents relative to resin capacity) in anhydrous DCM.
-
Add diisopropylethylamine (DIPEA, 4 equivalents) to the Fmoc-Leucinol solution.
-
Drain the DCM from the swollen resin and add the Fmoc-Leucinol/DIPEA solution.
-
Agitate the mixture for 2 hours at room temperature.
-
-
Capping: Add methanol (B129727) (1 mL) to the reaction vessel and agitate for 30 minutes to cap any unreacted sites on the resin.
-
Washing: Wash the resin sequentially with DCM (3x), dimethylformamide (DMF, 3x), and DCM (3x).
-
Drying: Dry the resin under vacuum.
-
Loading Determination: Determine the loading of Fmoc-Leucinol on the resin by UV spectrophotometry of the dibenzofulvene-piperidine adduct upon Fmoc removal from a small, weighed sample of the resin.
Peptide Chain Elongation (Fmoc-SPPS)
The peptide chain is assembled from the C-terminus to the N-terminus using the following iterative cycle for each amino acid:
-
Fmoc Deprotection:
-
Swell the resin in DMF.
-
Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin with DMF (5x).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (3 equivalents), including the sterically hindered Fmoc-Aib-OH, with HATU (2.9 equivalents) and HOAt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activation mixture and allow it to react for 5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2 hours at room temperature. For the coupling of Aib residues, the reaction time may be extended to 4 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Repeat this cycle for all 14 amino acids in the this compound sequence, using Fmoc-Asn(Trt)-OH and Fmoc-Gln(Trt)-OH to protect the side chains of asparagine and glutamine, respectively.
N-terminal Acetylation
-
After the final Fmoc deprotection of the N-terminal Aib residue, wash the peptide-resin with DMF.
-
Treat the resin with a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF for 1 hour.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Dry the peptide-resin under vacuum.
Cleavage and Deprotection
-
Prepare a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and deionized water in a ratio of 95:2.5:2.5 (v/v/v).
-
Add the cleavage cocktail to the dried peptide-resin (10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under a stream of nitrogen.
Purification and Analysis
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., acetonitrile/water mixture).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the pure peptide.
-
Confirm the identity and purity of the final product by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS).
-
Lyophilize the pure fractions to obtain this compound as a white powder.
Visualization
The following diagrams illustrate the key workflows and pathways related to the solid-phase synthesis of this compound.
Caption: Workflow for the solid-phase synthesis of this compound.
Caption: The iterative cycle of Fmoc deprotection and amino acid coupling.
References
Application Notes and Protocols for the Purification of Heptaibin
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the techniques and methodologies for the purification of Heptaibin, an antifungal peptaibol with potential therapeutic applications. The following sections outline the general principles, a representative experimental protocol, and expected outcomes of the purification process.
Introduction to this compound
This compound is a medium-length peptaibol antibiotic originally isolated from Emericellopsis sp.[1][2][3]. Peptaibols are a class of peptides characterized by the presence of non-standard amino acids, particularly α-aminoisobutyric acid (Aib), and an acetylated or acylated N-terminus and a C-terminal amino alcohol. These structural features contribute to their antimicrobial and antifungal activities, which are often mediated by their ability to disrupt cell membranes. The purification of this compound is a critical step for its characterization, preclinical, and clinical development.
General Purification Strategy
The purification of this compound from natural sources, typically a fungal fermentation broth, involves a multi-step process designed to isolate the peptide from a complex mixture of other metabolites, proteins, and cellular components. A common strategy involves initial extraction followed by a series of chromatographic separations with increasing resolution.
A typical workflow for this compound purification from a fungal culture would include:
-
Fermentation and Biomass Separation: Culturing of the producing microorganism (Emericellopsis sp.) followed by separation of the fungal mycelium from the culture broth.
-
Solvent Extraction: Extraction of the active compound from the culture filtrate and/or mycelium using organic solvents.
-
Preliminary Fractionation: Initial separation of the crude extract using techniques like solid-phase extraction or column chromatography.
-
Intermediate Purification: Further purification using methods such as ion-exchange or size-exclusion chromatography to remove impurities with different physicochemical properties.
-
High-Resolution Purification: Final polishing step using high-performance liquid chromatography (HPLC), often reverse-phase HPLC, to achieve high purity.
Experimental Protocols
The following protocols are representative methods for the purification of this compound from a fungal fermentation broth.
Protocol 1: Extraction of this compound from Culture Broth
-
Culture Preparation: Inoculate a suitable liquid medium with Emericellopsis sp. and incubate under optimal conditions for this compound production.
-
Biomass Separation: After the fermentation period, separate the fungal mycelium from the culture broth by centrifugation at 8,000 x g for 20 minutes. The supernatant (culture filtrate) is retained for extraction.
-
Solvent Extraction:
-
Acidify the culture filtrate to pH 3.0 with 1M HCl.
-
Extract the acidified filtrate twice with an equal volume of ethyl acetate.
-
Pool the organic phases and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Drying and Storage: Dry the crude extract completely and store at -20°C until further purification.
Protocol 2: Multi-Step Chromatographic Purification of this compound
This protocol describes a three-step chromatographic procedure for purifying this compound from the crude extract.
Step 1: Solid-Phase Extraction (SPE) for Initial Fractionation
-
Column: C18 SPE Cartridge.
-
Equilibration: Condition the cartridge with methanol (B129727) followed by deionized water.
-
Sample Loading: Dissolve the crude extract in a minimal volume of methanol and dilute with water. Load the sample onto the equilibrated cartridge.
-
Washing: Wash the cartridge with a stepwise gradient of increasing methanol concentration in water (e.g., 20%, 40% methanol) to remove polar impurities.
-
Elution: Elute the this compound-containing fraction with a higher concentration of methanol (e.g., 80-100%).
-
Analysis: Analyze the fractions by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound. Pool the positive fractions and evaporate the solvent.
Step 2: Ion-Exchange Chromatography (IEX)
-
Column: A suitable anion or cation exchange column, depending on the isoelectric point of this compound and the chosen pH. Assuming this compound is neutral or slightly basic, a cation exchange column like SP-Sepharose could be used.
-
Buffer Preparation: Prepare an appropriate buffer system (e.g., 20 mM sodium phosphate (B84403) buffer, pH 6.0).
-
Sample Preparation: Dissolve the semi-purified fraction from SPE in the starting buffer.
-
Chromatography:
-
Equilibrate the column with the starting buffer.
-
Load the sample onto the column.
-
Wash the column with the starting buffer until the absorbance at 280 nm returns to baseline.
-
Elute the bound peptides with a linear gradient of NaCl (e.g., 0 to 1 M) in the starting buffer.
-
-
Fraction Collection and Analysis: Collect fractions and analyze for the presence of this compound using analytical HPLC. Pool the fractions containing the target peptide.
Step 3: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm for analytical or a preparative column for larger scale).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Chromatography:
-
Equilibrate the column with a low concentration of Solvent B (e.g., 20%).
-
Inject the pooled fractions from the IEX step.
-
Elute with a linear gradient of Solvent B (e.g., 20% to 80% over 40 minutes).
-
Monitor the elution profile at 214 nm.
-
-
Final Product: Collect the peak corresponding to this compound, confirm its purity by analytical HPLC and mass spectrometry, and lyophilize to obtain the purified peptide.
Data Presentation
The following table summarizes the hypothetical quantitative data for a typical purification of this compound from a 10-liter fermentation broth.
| Purification Step | Total Protein (mg) | This compound Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Extract | 5000 | 100,000 | 20 | 100 | 1 |
| Solid-Phase Extraction | 800 | 85,000 | 106.25 | 85 | 5.3 |
| Ion-Exchange Chromatography | 150 | 70,000 | 466.67 | 70 | 23.3 |
| RP-HPLC | 25 | 55,000 | 2200 | 55 | 110 |
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for this compound purification from fungal culture.
Logical Relationship of Purification Steps
Caption: Logical flow of impurity removal during purification.
References
- 1. Synthesis, Conformational Analysis and Antitumor Activity of the Naturally Occurring Antimicrobial Medium-Length Peptaibol Pentadecaibin and Spin-Labeled Analogs Thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Peptaibol’s Profile, Antifungal, and Antitumor Activity of Emericellipsin A of Emericellopsis Species from Soda and Saline Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openpub.fmach.it [openpub.fmach.it]
Determining the Antimicrobial Potency of Heptabin: An Application Note and Protocol for Minimum Inhibitory Concentration (MIC) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptabin, a member of the hepcidin (B1576463) family of peptides, has emerged as a promising candidate in the development of novel antimicrobial agents. Hepcidins are cysteine-rich peptides known for their dual role in iron homeostasis and innate immunity.[1] The increasing prevalence of antibiotic-resistant pathogens necessitates the exploration of new therapeutic avenues, and the unique mechanism of action of peptides like Heptabin offers a compelling strategy. This document provides a detailed application note and a comprehensive protocol for determining the Minimum Inhibitory Concentration (MIC) of Heptabin against various bacterial strains. The MIC is a critical parameter in preclinical development, defining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle of the MIC Assay
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent. This assay involves challenging a standardized suspension of a target microorganism with serial dilutions of the antimicrobial compound in a liquid growth medium. Following incubation, the presence or absence of visible microbial growth is assessed. The MIC value is recorded as the lowest concentration of the compound at which no growth is observed. This quantitative measure of potency is fundamental for evaluating the efficacy of new antimicrobial candidates, guiding lead optimization, and providing a basis for further pharmacological studies.
Data Presentation: Heptabin MIC Values
The antimicrobial activity of hepcidin-like peptides, such as Heptabin, has been evaluated against a range of clinically relevant Gram-positive and Gram-negative bacteria. The following table summarizes representative MIC values reported in the literature for various hepcidin analogues. These values are typically reported in micromolar (µM) or micrograms per milliliter (µg/mL).
| Bacterial Strain | Gram Stain | Heptabin Analogue | MIC (µM) | MIC (µg/mL) | Reference |
| Escherichia coli | Gram-Negative | Drhep | 15 | - | [2] |
| Escherichia coli | Gram-Negative | Dmhep_8cysV1 | 25 | - | [2] |
| Escherichia coli | Gram-Negative | Dmhep_8cysV2 | 20 | - | [2] |
| Staphylococcus aureus | Gram-Positive | Drhep | 25 | - | [2] |
| Staphylococcus aureus | Gram-Positive | Dmhep_8cysV1 | 25 | - | |
| Staphylococcus aureus | Gram-Positive | Dmhep_8cysV2 | 15 | - | |
| Streptococcus agalactiae | Gram-Positive | Drhep | 10 | - | |
| Streptococcus agalactiae | Gram-Positive | Dmhep_8cysV1 | 20 | - | |
| Streptococcus agalactiae | Gram-Positive | Dmhep_8cysV2 | 10 | - | |
| Aeromonas hydrophila | Gram-Negative | Drhep | 20 | - | |
| Aeromonas hydrophila | Gram-Negative | Dmhep_8cysV1 | 25 | - | |
| Aeromonas hydrophila | Gram-Negative | Dmhep_8cysV2 | 20 | - | |
| Multi-drug resistant Gram-positives | Gram-Positive | hep-20/hep-25 | - | 3.25 - 50 | |
| Multi-drug resistant Gram-negatives | Gram-Negative | hep-20/hep-25 | - | 3.25 - 50 |
Note: The specific molecular weight of the Heptabin analogue is required to convert µM to µg/mL.
Experimental Protocols
Broth Microdilution MIC Assay for Heptabin
This protocol is adapted from established methods for antimicrobial peptides and is designed to minimize peptide loss and ensure accurate MIC determination.
Materials and Reagents:
-
Heptabin (lyophilized powder)
-
Sterile, deionized water or 0.01% acetic acid
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Target bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Sterile 96-well, round-bottom, low-binding polypropylene (B1209903) microtiter plates
-
Sterile polypropylene tubes
-
Spectrophotometer
-
Plate shaker
-
Humidified incubator (37°C)
Protocol:
-
Preparation of Heptabin Stock Solution:
-
Aseptically prepare a stock solution of Heptabin at a concentration of 1 mg/mL in sterile, deionized water or 0.01% acetic acid.
-
Vortex gently to ensure complete dissolution.
-
Prepare fresh on the day of the experiment or store at -20°C for short-term storage. Avoid repeated freeze-thaw cycles.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the target bacterium.
-
Inoculate the colonies into 5 mL of MHB in a sterile tube.
-
Incubate at 37°C with agitation (200 rpm) until the culture reaches the mid-logarithmic phase of growth (approximately 2-4 hours, turbidity equivalent to a 0.5 McFarland standard).
-
Adjust the bacterial suspension with fresh MHB to achieve a final concentration of approximately 1 x 10^6 colony-forming units (CFU)/mL. This will result in a final inoculum of 5 x 10^5 CFU/mL in the assay wells.
-
-
Preparation of Heptabin Dilutions in the Microtiter Plate:
-
Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well polypropylene plate.
-
Add 200 µL of the Heptabin stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution process from well 2 to well 10.
-
Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no Heptabin).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not inoculate well 12.
-
The final volume in each well (1-11) will be 200 µL.
-
Seal the plate to prevent evaporation and incubate at 37°C for 18-24 hours in a humidified incubator.
-
-
Determination of MIC:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of Heptabin at which there is no visible growth of the bacteria.
-
The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.
-
Optionally, the optical density at 600 nm (OD600) can be measured using a microplate reader to quantify bacterial growth.
-
Visualizations
Experimental Workflow for MIC Assay
Caption: Workflow for the broth microdilution MIC assay.
Proposed Direct Antimicrobial Mechanism of Heptabin
Caption: Proposed dual-action antimicrobial mechanism of Heptabin.
References
Application Notes and Protocols for Fungal Biofilm Disruption Assays Using a Novel Antifungal Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fungal biofilms pose a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antifungal therapies. A biofilm is a structured community of fungal cells encapsulated in a self-produced extracellular matrix, which confers protection against antimicrobial agents and the host immune system. The development of novel therapeutic agents capable of disrupting established biofilms is a critical area of research.
These application notes provide a comprehensive set of protocols for assessing the fungal biofilm disruption potential of a novel antifungal agent, such as Heptaibin. The methodologies described herein are based on widely adopted in vitro models utilizing 96-well microtiter plates, suitable for high-throughput screening. The primary objective of these assays is to determine the minimum biofilm eradication concentration (MBEC), defined as the lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.
Quantification of biofilm disruption is achieved through two complementary methods:
-
Crystal Violet (CV) Staining: To measure the total biofilm biomass.
-
XTT Reduction Assay: To assess the metabolic activity and viability of the fungal cells within the biofilm.
Experimental Protocols
Protocol 1: Fungal Biofilm Formation
This protocol outlines the steps for generating robust and reproducible fungal biofilms in a 96-well plate format.
Materials and Reagents:
-
Selected fungal strain (e.g., Candida albicans, Aspergillus fumigatus)
-
Appropriate liquid growth medium (e.g., RPMI-1640, Sabouraud Dextrose Broth)
-
Sterile 96-well flat-bottom polystyrene microtiter plates
-
Sterile phosphate-buffered saline (PBS)
-
Incubator set to the optimal growth temperature for the fungal strain (e.g., 37°C)
-
Spectrophotometer or hemocytometer
Methodology:
-
Inoculum Preparation: From a fresh culture plate, inoculate a single fungal colony into a suitable liquid growth medium. Incubate overnight at the optimal temperature with shaking.
-
Cell Concentration Adjustment: Centrifuge the overnight culture, wash the cell pellet with sterile PBS, and resuspend it in fresh growth medium. Adjust the cell density to 1 x 10^6 cells/mL using a spectrophotometer or a hemocytometer.[1]
-
Biofilm Seeding: Add 100 µL of the adjusted fungal cell suspension to each well of a 96-well microtiter plate. Include wells with sterile medium only as negative controls.
-
Incubation for Biofilm Formation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation. The incubation time should be optimized based on the fungal strain and specific experimental requirements.
Protocol 2: Biofilm Disruption Assay
This protocol details the treatment of pre-formed biofilms with the novel antifungal agent.
Materials and Reagents:
-
Pre-formed fungal biofilms in a 96-well plate (from Protocol 1)
-
Novel Antifungal Agent (e.g., this compound) stock solution
-
Positive control antifungal agent (e.g., Amphotericin B, Caspofungin)
-
Sterile liquid growth medium
Methodology:
-
Preparation of Antifungal Agent Dilutions: Prepare a serial dilution of the novel antifungal agent in the appropriate growth medium to achieve a range of desired concentrations. Also, prepare dilutions of a positive control antifungal agent.
-
Washing of Pre-formed Biofilms: After the biofilm formation incubation period, carefully aspirate the supernatant from each well. Gently wash the biofilms twice with 200 µL of sterile PBS to remove non-adherent, planktonic cells.[2]
-
Treatment of Biofilms: Add 100 µL of the various concentrations of the novel antifungal agent and the positive control to the biofilm-containing wells. Add 100 µL of fresh medium to the untreated control wells.
-
Incubation: Incubate the plate for an additional 24 hours at 37°C.[1]
Protocol 3: Quantification of Biofilm Disruption
Two methods are provided for quantifying the extent of biofilm disruption. It is recommended to perform both assays on parallel plates for a comprehensive analysis of both total biomass and cell viability.
Methodology:
-
Washing: After the 24-hour treatment, discard the supernatant and wash the wells twice with sterile PBS to remove any remaining planktonic cells and residual compounds.
-
Fixation: Fix the biofilms by adding 100 µL of methanol (B129727) to each well and incubating for 15 minutes. Alternatively, the plate can be air-dried.[1]
-
Staining: Remove the methanol (if used) and add 100 µL of 0.1% crystal violet solution to each well. Incubate at room temperature for 15 minutes.[3]
-
Washing: Remove the CV solution and wash the plate thoroughly with distilled water until the water runs clear.
-
Solubilization: Add 200 µL of 33% acetic acid to each well to solubilize the bound crystal violet.
-
Quantification: Transfer 125 µL of the solubilized CV to a new flat-bottom 96-well plate. Measure the absorbance at 595 nm using a microplate reader. The absorbance is directly proportional to the amount of biofilm biomass.
Methodology:
-
Washing: Following the 24-hour treatment, carefully remove the supernatant and wash the biofilms twice with sterile PBS.
-
XTT-Menadione Solution Preparation: Prepare the XTT-menadione solution immediately before use. For a typical assay, a final concentration of 0.5 mg/mL XTT and 1 µM menadione (B1676200) is used.
-
Incubation with XTT: Add 100 µL of the freshly prepared XTT-menadione solution to each well.
-
Incubation: Incubate the plate in the dark at 37°C for 2-5 hours. The incubation time should be optimized for the specific fungal strain.
-
Quantification: Measure the absorbance of the formazan (B1609692) product at 490 nm using a microplate reader. The absorbance is proportional to the metabolic activity of the cells within the biofilm.
Data Presentation
Quantitative data from the biofilm disruption assays should be summarized in clear and structured tables to facilitate comparison and determination of the Minimum Biofilm Eradication Concentration (MBEC).
Table 1: Effect of Novel Antifungal Agent on Fungal Biofilm Biomass (Crystal Violet Assay)
| Concentration (µg/mL) | Mean Absorbance (595 nm) ± SD | % Biofilm Inhibition |
| Untreated Control | 1.25 ± 0.08 | 0% |
| 1 | 1.10 ± 0.06 | 12% |
| 2 | 0.88 ± 0.05 | 30% |
| 4 | 0.50 ± 0.04 | 60% |
| 8 | 0.25 ± 0.03 | 80% |
| 16 | 0.13 ± 0.02 | 90% |
| 32 | 0.06 ± 0.01 | 95% |
| Positive Control | 0.10 ± 0.02 | 92% |
Table 2: Effect of Novel Antifungal Agent on Fungal Biofilm Metabolic Activity (XTT Assay)
| Concentration (µg/mL) | Mean Absorbance (490 nm) ± SD | % Metabolic Inhibition |
| Untreated Control | 0.98 ± 0.05 | 0% |
| 1 | 0.85 ± 0.04 | 13% |
| 2 | 0.64 ± 0.03 | 35% |
| 4 | 0.39 ± 0.03 | 60% |
| 8 | 0.20 ± 0.02 | 80% |
| 16 | 0.10 ± 0.01 | 90% |
| 32 | 0.05 ± 0.01 | 95% |
| Positive Control | 0.08 ± 0.01 | 92% |
Note: The MBEC is typically defined as the lowest concentration of the agent that results in a ≥90% reduction in biofilm biomass or metabolic activity compared to the untreated control.
Visualizations
Signaling Pathways in Fungal Biofilm Formation
The formation of fungal biofilms is a complex process regulated by intricate signaling networks. Understanding these pathways can provide insights into the potential mechanisms of action of novel antifungal agents. The diagrams below illustrate key signaling pathways in Candida albicans, a model organism for fungal biofilm research.
Caption: MAPK signaling pathway in C. albicans biofilm formation.
Caption: cAMP-PKA signaling pathway regulating hyphal growth in C. albicans.
Experimental Workflow
The following diagram provides a visual overview of the experimental workflow for the fungal biofilm disruption assay.
Caption: Experimental workflow for the fungal biofilm disruption assay.
References
Application Notes: 2,4-dichloro-5-fluoropyrimidine (24DC5FP) in Staphylococcus aureus Research
Introduction
Staphylococcus aureus is a significant human pathogen responsible for a wide range of infections, from minor skin irritations to life-threatening conditions like sepsis and pneumonia.[1][2] The emergence of antibiotic-resistant strains, particularly methicillin-resistant S. aureus (MRSA), poses a major global health threat, necessitating the development of novel therapeutic strategies.[1][3][4] One promising approach is the targeting of bacterial virulence and biofilm formation. This document provides detailed application notes on the use of 2,4-dichloro-5-fluoropyrimidine (B19854) (24DC5FP), a halogenated pyrimidine (B1678525) derivative, in S. aureus research. 24DC5FP has been identified as a potent inhibitor of biofilm formation and virulence in S. aureus.
Mechanism of Action
2,4-dichloro-5-fluoropyrimidine (24DC5FP) exhibits bacteriostatic activity and significantly reduces the virulence of S. aureus. Its primary mechanism of action appears to be the downregulation of key virulence and biofilm-associated genes. Quantitative real-time PCR (qRT-PCR) analysis has shown that 24DC5FP suppresses the expression of:
-
agrA and RNAIII : The regulatory and effector molecules of the accessory gene regulator (agr) quorum-sensing system, which controls the expression of numerous virulence factors.
-
hla : The gene encoding alpha-hemolysin, a potent cytotoxin that contributes to tissue damage.
-
nuc1 : The gene for thermonuclease, an enzyme involved in biofilm formation.
-
saeR : A response regulator of the SaeRS two-component system, which governs the expression of various virulence factors.
By downregulating these critical genetic regulators and their downstream effectors, 24DC5FP effectively diminishes the pathogenic potential of S. aureus.
Quantitative Data
The following table summarizes the key quantitative data regarding the activity of 2,4-dichloro-5-fluoropyrimidine (24DC5FP) against Staphylococcus aureus.
| Parameter | Value | Description | Reference |
| Minimum Inhibitory Concentration (MIC) | 50 µg/mL | The lowest concentration of 24DC5FP that prevents visible growth of S. aureus. | |
| Hemolysis Reduction | 95% | The percentage reduction in red blood cell lysis by S. aureus in the presence of 5 µg/mL 24DC5FP. |
Experimental Protocols
This section provides detailed protocols for key experiments to evaluate the efficacy of 2,4-dichloro-5-fluoropyrimidine (24DC5FP) against Staphylococcus aureus.
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the minimum concentration of 24DC5FP required to inhibit the growth of S. aureus.
Materials:
-
Staphylococcus aureus strain (e.g., ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
2,4-dichloro-5-fluoropyrimidine (24DC5FP) stock solution
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a bacterial suspension of S. aureus in MHB, adjusted to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Prepare serial dilutions of 24DC5FP in MHB in a 96-well plate.
-
Add 100 µL of the bacterial suspension to each well containing the 24DC5FP dilutions.
-
Include a positive control (bacteria without 24DC5FP) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of 24DC5FP that shows no visible bacterial growth.
Hemolysis Assay
This protocol assesses the effect of 24DC5FP on S. aureus-induced hemolysis.
Materials:
-
Staphylococcus aureus
-
Tryptic Soy Broth (TSB)
-
2,4-dichloro-5-fluoropyrimidine (24DC5FP)
-
Defibrinated sheep or human red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Grow S. aureus in TSB overnight at 37°C.
-
Inoculate fresh TSB with the overnight culture and grow to mid-log phase.
-
Add sub-inhibitory concentrations of 24DC5FP (e.g., 5 µg/mL) to the culture and incubate for a defined period.
-
Centrifuge the bacterial culture to pellet the cells and collect the supernatant.
-
Wash RBCs three times with PBS and resuspend to a final concentration of 2% (v/v) in PBS.
-
Mix the bacterial supernatant with the RBC suspension in a 1:1 ratio.
-
Incubate at 37°C for 1 hour.
-
Centrifuge to pellet the intact RBCs.
-
Measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.
-
Use a positive control (RBCs lysed with Triton X-100) and a negative control (RBCs in PBS).
-
Calculate the percentage of hemolysis relative to the positive control.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is used to quantify the effect of 24DC5FP on the expression of target genes in S. aureus.
Materials:
-
Staphylococcus aureus
-
TSB
-
2,4-dichloro-5-fluoropyrimidine (24DC5FP)
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix
-
Primers for target genes (agrA, RNAIII, hla, nuc1, saeR) and a housekeeping gene (e.g., gyrB)
-
qRT-PCR instrument
Procedure:
-
Treat mid-log phase S. aureus cultures with a sub-inhibitory concentration of 24DC5FP for a specified time.
-
Harvest the bacterial cells by centrifugation.
-
Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a qRT-PCR master mix.
-
Run the reaction in a qRT-PCR instrument with appropriate cycling conditions.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Visualizations
Caption: Experimental workflow for evaluating 24DC5FP.
References
- 1. Staphylococcus aureus Infection - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Staphylococcus aureus: A Review of the Pathogenesis and Virulence Mechanisms [mdpi.com]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Experimental treatment approach shows potential against Staphylococcus aureus | EurekAlert! [eurekalert.org]
Application Notes and Protocols for Assessing Heptaibin Cytotoxicity Using Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptaibin is a novel antifungal agent belonging to the peptaibol class of antibiotics. Peptaibols are fungal peptides known for their antimicrobial properties and, increasingly, for their potential as anticancer agents. Their mechanism of action often involves interaction with and disruption of cellular membranes, which can lead to cytotoxicity.[1] The evaluation of this compound's cytotoxic potential against mammalian cells, particularly cancer cell lines, is a critical step in preclinical drug development. This document provides detailed protocols for three common colorimetric cell viability assays—MTT, XTT, and LDH—to quantitatively assess the cytotoxic effects of this compound.
Principle of Cell Viability Assays
Cell viability assays are essential tools in toxicology and pharmacology to determine the effects of a chemical compound on cell proliferation and health.[2]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay measures mitochondrial dehydrogenase activity. However, the resulting formazan product is water-soluble, simplifying the protocol by eliminating the solubilization step.
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay: This assay quantifies the release of lactate (B86563) dehydrogenase, a cytosolic enzyme, from cells with damaged plasma membranes. An increase in LDH activity in the cell culture supernatant is indicative of cell lysis and cytotoxicity.
Experimental Workflow
A systematic approach is crucial for obtaining reliable and reproducible data when assessing the cytotoxicity of this compound. The following workflow outlines the key steps from cell culture preparation to data analysis.
References
- 1. This compound, a novel antifungal peptaibol antibiotic from Emericellopsis sp. BAUA8289 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial peptaibols, novel suppressors of tumor cells, targeted calcium-mediated apoptosis and autophagy in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Heptaibin Stability and Storage for Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and determining the stability and optimal storage conditions for Heptaibin, a novel antifungal peptaibol antibiotic. Given the limited publicly available stability data for this compound, this document outlines recommended protocols and best practices based on general guidelines for the stability testing of new chemical entities, particularly peptidic compounds. Adherence to these guidelines is crucial for ensuring the integrity, potency, and reliability of this compound in research and early-stage drug development.
Introduction to this compound and the Importance of Stability Testing
This compound is a novel peptaibol antibiotic with demonstrated antifungal properties. As with any new active substance, a thorough understanding of its chemical and physical stability is paramount for accurate and reproducible experimental results. Stability studies are essential to:
-
Determine the intrinsic stability of the molecule.
-
Identify potential degradation products and pathways.
-
Establish appropriate storage conditions to ensure its quality and potency over time.
-
Develop a stable formulation for further pre-clinical and clinical development.
This document provides a framework for conducting forced degradation and formal stability studies for this compound.
Forced Degradation Studies
Forced degradation (or stress testing) is crucial for elucidating the intrinsic stability of this compound. These studies involve subjecting the compound to harsh conditions to accelerate its degradation. The resulting data helps in identifying the likely degradation products and developing stability-indicating analytical methods.
Experimental Protocol for Forced Degradation
A general protocol for the forced degradation of a this compound solution (e.g., 1 mg/mL in a suitable solvent like methanol (B129727) or acetonitrile) is provided below. A sample of this compound solid should also be subjected to thermal and photolytic stress.
Table 1: Forced Degradation Conditions for this compound
| Stress Condition | Reagent/Condition | Incubation Time | Analysis |
| Acid Hydrolysis | 0.1 M HCl | 2, 8, 24 hours at 60°C | HPLC-UV, LC-MS |
| Base Hydrolysis | 0.1 M NaOH | 2, 8, 24 hours at 60°C | HPLC-UV, LC-MS |
| Oxidation | 3% H₂O₂ | 2, 8, 24 hours at room temp. | HPLC-UV, LC-MS |
| Thermal (Solution) | 80°C | 24, 48, 72 hours | HPLC-UV, LC-MS |
| Thermal (Solid) | 80°C | 24, 48, 72 hours | HPLC-UV, Visual |
| Photostability (ICH Q1B) | Cool white fluorescent light (1.2 million lux hours) and near UV light (200 watt hours/m²) | As per ICH Q1B | HPLC-UV, LC-MS |
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL). For each stress condition, mix the this compound stock solution with the respective stress agent. A control sample (this compound in solvent without the stress agent) should be prepared and stored under ambient conditions.
-
Incubation: Incubate the samples for the specified duration and temperature. For photostability, the sample should be exposed to the light source in a suitable transparent container. A dark control, wrapped in aluminum foil, should be stored under the same conditions.
-
Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.
-
Analysis: Analyze all samples using a suitable stability-indicating HPLC-UV method. Peak purity analysis should be performed for the main peak. LC-MS analysis should be conducted to identify the mass of potential degradation products.
Hypothetical Degradation Pathway of this compound
The following diagram illustrates a potential degradation pathway for a peptaibol like this compound under hydrolytic and oxidative stress. The exact pathway for this compound would need to be determined experimentally.
Caption: Hypothetical degradation pathways for this compound.
Long-Term and Accelerated Stability Studies
Formal stability studies are required to establish a re-test period and recommend storage conditions. These studies are conducted under specific temperature and humidity conditions as defined by the International Council for Harmonisation (ICH).
Experimental Protocol for Stability Studies
The following protocol is based on ICH Q1A(R2) guidelines.
Table 2: Recommended Conditions for Formal Stability Studies of this compound
| Study Type | Storage Condition | Testing Frequency |
| Long-Term | 5°C ± 3°C | 0, 3, 6, 9, 12, 18, 24 months |
| 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24 months | |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months |
Methodology:
-
Batch Selection: Use at least one representative batch of this compound with a well-characterized purity profile.
-
Packaging: Store the this compound samples in containers that mimic the intended long-term storage, such as amber glass vials with inert stoppers.
-
Stability Chambers: Place the samples in calibrated stability chambers maintained at the specified conditions.
-
Testing: At each time point, withdraw samples and analyze them for the following parameters:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Purity: A stability-indicating HPLC method to determine the percentage of this compound remaining and to quantify any degradation products.
-
Water Content: Karl Fischer titration, especially if the compound is sensitive to moisture.
-
Potency: An appropriate bioassay to determine the antifungal activity, if applicable for the research stage.
-
Experimental Workflow for Stability Testing
The following diagram outlines the general workflow for conducting a stability study for this compound.
Caption: General workflow for a this compound stability study.
Recommended Storage Conditions
Based on the potential peptidic nature of this compound and general best practices, the following storage conditions are recommended for research purposes until specific stability data is available.
Table 3: Recommended Storage Conditions for this compound
| Storage Duration | Temperature | Humidity | Light | Additional Notes |
| Short-Term (days to weeks) | 2-8°C | Controlled (desiccator) | Protect from light | For routine use of stock solutions. |
| Long-Term (months to years) | -20°C or -80°C | Controlled (desiccator) | Protect from light | For archival of solid material. Avoid repeated freeze-thaw cycles of solutions. |
Analytical Methodology
A validated, stability-indicating analytical method is the cornerstone of any stability study. For a peptaibol like this compound, a reverse-phase high-performance liquid chromatography (RP-HPLC) method is typically suitable.
Example HPLC Method Parameters
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A suitable gradient to resolve this compound from its degradation products (e.g., 5-95% B over 30 minutes).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at an appropriate wavelength (e.g., 210-220 nm for peptide bonds).
-
Injection Volume: 10 µL
This method would need to be developed and validated for specificity, linearity, accuracy, precision, and robustness according to standard guidelines.
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for establishing the stability and optimal storage conditions for this compound. A systematic approach to stability testing is essential for ensuring the quality and reliability of this novel antifungal agent in all research and development applications. The generated stability data will be critical for the successful translation of this compound from the laboratory to potential therapeutic applications.
Application Notes and Protocols: Characterizing Heptaibin-Induced Membrane Permeabilization using Fluorescence Leakage Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Heptaibin is a novel antifungal peptaibol antibiotic isolated from Emericellopsis sp.[1]. Peptaibols are a class of peptides known for their ability to interact with and disrupt cell membranes, leading to leakage of cellular contents and ultimately cell death. Understanding the membrane-disrupting activity of this compound is crucial for elucidating its mechanism of action and for its development as a potential therapeutic agent.
Fluorescence leakage assays are a robust and widely used method to study the membrane-permeabilizing effects of compounds like this compound. These assays typically involve the encapsulation of a fluorescent dye, often at a self-quenching concentration, within lipid vesicles that mimic biological membranes. The addition of a membrane-disrupting agent causes the release of the dye, resulting in its dequenching and a measurable increase in fluorescence intensity. This application note provides detailed protocols for assessing this compound-induced membrane leakage and presents hypothetical data to illustrate the expected outcomes.
Key Experimental Protocols
Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs) with Entrapped Carboxyfluorescein
This protocol describes the preparation of LUVs containing the fluorescent dye carboxyfluorescein (CF) at a self-quenching concentration.
Materials:
-
Lipids (e.g., POPC, POPC/POPG mixture) in chloroform
-
Carboxyfluorescein (CF)
-
Sephadex G-50
-
Buffer (e.g., 10 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
Triton X-100 (20% solution)
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Lipid Film Formation: A desired amount of lipid solution is dried into a thin film on the bottom of a round-bottom flask using a rotary evaporator. The film is further dried under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: The lipid film is hydrated with a solution of 50 mM CF in buffer by vortexing for 30 minutes. This results in the formation of multilamellar vesicles (MLVs).
-
Extrusion: The MLV suspension is subjected to at least 10 freeze-thaw cycles and then extruded 21 times through a 100 nm polycarbonate membrane to form LUVs.
-
Purification: The untrapped CF is removed from the LUV suspension by size-exclusion chromatography using a Sephadex G-50 column equilibrated with the experimental buffer. The vesicle-containing fractions are collected.
Protocol 2: Carboxyfluorescein Leakage Assay
This protocol details the procedure for measuring this compound-induced leakage from CF-loaded LUVs.
Materials:
-
CF-loaded LUVs
-
This compound stock solution
-
Buffer (e.g., 10 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
Triton X-100 (2.5% solution)
-
Fluorometer
Procedure:
-
Sample Preparation: Dilute the CF-loaded LUV suspension in the buffer to a final lipid concentration of 50 µM in a cuvette.
-
Baseline Measurement: Record the baseline fluorescence intensity (F₀) for 60 seconds.
-
Addition of this compound: Add the desired concentration of this compound to the cuvette and continuously record the fluorescence intensity (F) over time until a plateau is reached.
-
Maximum Leakage Determination: Add Triton X-100 to a final concentration of 0.1% to completely lyse the vesicles and release all entrapped CF. Record the maximum fluorescence intensity (F_max).
-
Calculation of Percent Leakage: The percentage of leakage is calculated using the following formula: % Leakage = [(F - F₀) / (F_max - F₀)] * 100
Data Presentation
The following tables present hypothetical data from fluorescence leakage experiments with this compound to illustrate potential findings.
Table 1: Dose-Dependent Membrane Leakage Induced by this compound
| This compound Concentration (µM) | Percent Leakage (%) | Standard Deviation |
| 0.1 | 5.2 | 1.1 |
| 0.5 | 25.8 | 3.5 |
| 1.0 | 55.3 | 4.2 |
| 2.0 | 85.1 | 2.8 |
| 5.0 | 98.6 | 1.5 |
Table 2: Selectivity of this compound-Induced Leakage in Different Model Membranes
| Lipid Composition | This compound Concentration for 50% Leakage (LC₅₀ in µM) |
| POPC (Zwitterionic - Mammalian mimic) | 8.5 |
| POPC:POPG (7:3, Anionic - Fungal mimic) | 1.2 |
Visualizations
Experimental Workflow
Caption: Workflow for this compound fluorescence leakage assay.
Proposed Mechanism of Action
Caption: Hypothetical pore-formation mechanism for this compound.
Conclusion
The protocols and hypothetical data presented here provide a framework for investigating the membrane-disrupting properties of this compound. By performing these fluorescence leakage experiments, researchers can quantify the efficacy of this compound in permeabilizing lipid bilayers, assess its selectivity for different membrane compositions, and gain insight into its antifungal mechanism of action. This information is invaluable for the preclinical development of this compound as a potential therapeutic agent. The general principles of these assays can be adapted to study a wide range of membrane-active molecules.[2][3]
References
- 1. This compound, a novel antifungal peptaibol antibiotic from Emericellopsis sp. BAUA8289 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct Visualization of Membrane Leakage Induced by the Antibiotic Peptides: Maculatin, Citropin, and Aurein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent Leakage Assay to Investigate Membrane Destabilization by Cell-Penetrating Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Heptaibin Solid-Phase Synthesis Technical Support Center
Welcome to the technical support center for Heptaibin solid-phase peptide synthesis (SPPS). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of this compound.
Disclaimer: As "this compound" is a hypothetical peptide, this guide is based on established principles and common challenges encountered during standard Fmoc/tBu solid-phase peptide synthesis. The strategies and protocols provided are general best practices and may require optimization for your specific sequence.
Troubleshooting Guide
This section addresses specific issues you may encounter during this compound synthesis in a direct question-and-answer format.
Issue 1: Low Final Peptide Yield
Q: My final yield of purified this compound is significantly lower than expected. What are the potential causes and solutions?
A: Low peptide yield is a common issue that can arise from several factors throughout the SPPS process. Key causes include incomplete coupling or deprotection, peptide aggregation, and loss during cleavage or purification.[1][2][3] A systematic approach is crucial for diagnosis.
Potential Causes & Recommended Solutions:
| Potential Cause | Diagnostic Check | Recommended Solution |
| Incomplete Coupling | Perform a Kaiser (ninhydrin) test on a small resin sample after a coupling step. A blue color indicates free amines and incomplete reaction.[4] | Increase coupling time, perform a "double coupling" by repeating the step with fresh reagents, or switch to a more potent coupling reagent like HATU or COMU.[1][5] |
| Incomplete Fmoc Deprotection | Monitor the UV absorbance of the dibenzofulvene-piperidine adduct in the deprotection solution. Low or inconsistent readings suggest a problem.[4] | Extend deprotection time (e.g., from 2 x 5 min to 2 x 10 min). For difficult sequences, consider using a stronger base like 2% DBU / 2% piperidine (B6355638) in DMF.[4][6] |
| Peptide Aggregation | Observe the resin beads. Shrinking or clumping of the resin is a physical sign of aggregation.[7] The synthesis may also fail at a specific, predictable point in the sequence.[8][9] | Change the solvent to NMP or use chaotropic salts (e.g., LiCl) to disrupt secondary structures.[6] Incorporate backbone-protecting groups like Hmb or Dmb, or use pseudoproline dipeptides at key positions.[6][10] |
| Premature Cleavage/Loss | Analyze cleavage and wash solutions for premature loss of peptide. | If using a highly acid-labile resin (e.g., 2-chlorotrityl), ensure all solutions are neutral and avoid acidic conditions during washes.[11] |
| Inefficient Final Cleavage | After cleavage, retain the resin and perform a second, fresh cleavage reaction. Analyze the supernatant for any additional peptide.[12] | Increase cleavage time (e.g., from 2 hours to 4 hours).[13] Ensure the correct cleavage cocktail is used for the specific amino acid protecting groups in this compound.[14] |
| Loss During Purification | Analyze all fractions from HPLC, including the flow-through, to ensure the peptide is binding to the column correctly. | Adjust the initial mobile phase conditions to ensure better binding of this compound to the stationary phase. For very hydrophobic peptides, precipitation in cold ether may be incomplete; consider concentrating the TFA solution before precipitation.[15] |
Issue 2: Poor Purity & Presence of Deletion Sequences
Q: My crude this compound analysis (HPLC/LC-MS) shows multiple peaks, including masses corresponding to deletion sequences (M-amino acid). How can I improve the purity?
A: The presence of deletion sequences is a direct result of failed coupling reactions at one or more steps.[3] The N-terminal amine, having failed to couple with the incoming amino acid, is then deprotected in the next cycle, leading to a missing residue in the final peptide.
Troubleshooting Strategy for Deletion Sequences:
-
Identify the Problematic Coupling: Deletion sequences often occur after bulky or sterically hindered amino acids (e.g., Val, Ile) or after proline.[5]
-
Optimize Coupling Conditions:
-
Double Couple: The most straightforward approach is to repeat the coupling step for the problematic amino acid to drive the reaction to completion.[5]
-
Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents (e.g., 0.5 M) can increase reaction kinetics.[5]
-
Change Activation Method: If using HBTU, consider switching to a more powerful activator like HATU or COMU, especially for difficult couplings.[16]
-
-
Address Aggregation: Peptide chain aggregation can prevent reagents from reaching the reactive sites.[10] If deletion sequences appear after the 5th or 6th residue, consider aggregation-disrupting techniques mentioned in the "Low Yield" section.[6]
Issue 3: Side Reactions and Unexpected Byproducts
Q: My LC-MS analysis shows unexpected masses that don't correspond to simple deletions. What are common side reactions and how can I prevent them?
A: Side reactions can occur at various stages of SPPS, often related to specific amino acid residues or reaction conditions.[17][18][19]
Common Side Reactions & Prevention Strategies:
| Side Reaction | Affected Residues | Description & Prevention |
| Aspartimide Formation | Aspartic Acid (Asp) | The Asp side chain can cyclize with the peptide backbone, particularly during Fmoc removal with piperidine. This can lead to racemization and the formation of β- and piperidide-adducts.[6][20] Prevention: Add 0.1 M HOBt to the deprotection solution or use a backbone-protecting group (e.g., Hmb) on the preceding amino acid.[6] |
| Diketopiperazine Formation | First two N-terminal amino acids | The dipeptide can cyclize and cleave from the resin, especially if Proline or Glycine are in the first or second position.[6][21] Prevention: Use a bulky resin like 2-chlorotrityl chloride resin, which sterically hinders this reaction. Couple the third amino acid immediately after deprotecting the second.[6] |
| Racemization | All chiral amino acids (especially Cys, His) | The stereochemistry of an amino acid can invert during the activation step. This is a significant concern as it can alter the biological activity of this compound.[18][20] Prevention: Use coupling reagent additives like HOBt or Oxyma Pure. Avoid prolonged activation times and excessive use of base (e.g., DIPEA).[6] |
| Oxidation | Methionine (Met), Cysteine (Cys), Tryptophan (Trp) | These residues are susceptible to oxidation during synthesis and cleavage. Prevention: Use scavengers like EDT (ethanedithiol) in the cleavage cocktail.[13] For Trp, using a Boc protecting group on the side chain (Trp(Boc)) is highly recommended to prevent modification.[13] |
Frequently Asked Questions (FAQs)
Q1: Which resin should I choose for this compound synthesis? A1: The choice of resin depends on the desired C-terminal functionality.[11]
-
For a C-terminal amide: Use a Rink Amide resin.
-
For a C-terminal carboxylic acid: Use a Wang resin for standard acid lability or a 2-chlorotrityl resin for high acid sensitivity, which allows for cleavage while keeping side-chain protecting groups intact.[11]
Q2: What is the standard protocol for an Fmoc-SPPS cycle? A2: A standard cycle consists of three main steps: deprotection, activation/coupling, and washing.[22][23]
-
Deprotection: Removal of the N-terminal Fmoc group, typically using 20% piperidine in DMF.[4]
-
Washing: Thorough washing with DMF to remove excess piperidine and the dibenzofulvene byproduct.
-
Coupling: The next Fmoc-protected amino acid is pre-activated with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and then added to the resin.
-
Washing: Washing with DMF to remove excess reagents and byproducts.
Q3: My crude this compound peptide won't precipitate in cold ether after cleavage. What should I do? A3: This is common for short or very hydrophobic peptides that may have some solubility in the ether/TFA mixture.[15]
-
Solution 1: Reduce the volume of the TFA solution under a stream of nitrogen before adding it to a larger volume of cold ether.[12]
-
Solution 2: If precipitation still fails, evaporate the entire TFA/ether mixture to dryness, and redissolve the resulting oil or solid directly in your initial HPLC purification buffer (e.g., water/acetonitrile with 0.1% TFA).[15]
Q4: How can I confirm that my coupling and deprotection steps are working correctly during the synthesis? A4: Monitoring the synthesis is crucial for troubleshooting.
-
Kaiser Test: After coupling, a small sample of resin should give a negative Kaiser test (yellow/colorless beads), indicating no free primary amines. After deprotection, the test should be positive (dark blue beads).[4] Note: The Kaiser test does not work for N-terminal proline (a secondary amine).
-
UV Monitoring: On automated synthesizers, you can monitor the concentration of the released Fmoc adduct (dibenzofulvene-piperidine) at ~301 nm after each deprotection step. A consistent and expected absorbance profile indicates successful and efficient deprotection.[4]
Key Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Swell the this compound-loaded resin in DMF for at least 30 minutes.[23]
-
Drain the DMF.
-
Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate for 2 minutes.[4]
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 8-10 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[4]
Protocol 2: HBTU/DIPEA Coupling
-
In a separate vessel, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HBTU in DMF.
-
Add 8 equivalents of DIPEA to the amino acid/HBTU solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected this compound-resin.
-
Agitate the reaction vessel for 30-60 minutes.
-
Drain the coupling solution and wash the resin thoroughly with DMF.
Protocol 3: Final Cleavage and Precipitation (Standard "Reagent K") This cocktail is effective for peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr.[13]
-
Wash the fully synthesized, N-terminally deprotected this compound-resin with DCM and dry it thoroughly under vacuum.[14]
-
Prepare the cleavage cocktail: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT.[13]
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and allow it to react for 2-4 hours at room temperature with occasional agitation.[13]
-
Filter the resin and collect the TFA solution.
-
Concentrate the TFA solution to about 1-2 mL using a gentle stream of nitrogen.
-
Add the concentrated solution dropwise to a large volume (e.g., 40 mL) of ice-cold diethyl ether.
-
A white precipitate (your crude this compound) should form.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum.
Visual Guides
Caption: General workflow for the solid-phase peptide synthesis (SPPS) of this compound.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
Caption: Hypothetical signaling pathway modulated by the peptide this compound.
References
- 1. kilobio.com [kilobio.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. peptide.com [peptide.com]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. experts.arizona.edu [experts.arizona.edu]
- 10. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. researchgate.net [researchgate.net]
- 13. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. americanpeptidesociety.org [americanpeptidesociety.org]
- 17. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 19. jpt.com [jpt.com]
- 20. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 21. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 22. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. chemistry.du.ac.in [chemistry.du.ac.in]
Improving yield and purity of synthetic Heptaibin
Technical Support Center: Synthetic Heptaibin
Disclaimer: Information regarding a specific molecule named "this compound" is not publicly available. It has been identified as a 14-amino acid peptaibiotic.[1][2] The following guide is a representative model based on established principles of solid-phase peptide synthesis (SPPS) for a complex peptide of similar length. The troubleshooting advice, protocols, and data are designed to address common challenges encountered during the synthesis of such peptides, particularly those with difficult sequences.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low crude yield in this compound synthesis?
Low peptide yield in SPPS can result from several factors. The most frequent issues include incomplete deprotection of the Fmoc group, which blocks the addition of the next amino acid and leads to truncated sequences, and poor coupling efficiency, which results in deletion sequences.[3] Difficult sequences, such as those prone to forming secondary structures on the resin, can also hinder reagent access and lower yield.[3]
Q2: My crude this compound shows low purity with many side products. What are the likely causes?
Low purity often stems from side reactions during synthesis or cleavage. For peptides containing sensitive residues like Tryptophan (Trp), Methionine (Met), or Cysteine (Cys), side-chain protecting groups may be incompletely removed, or reactive carbocations generated during cleavage can modify these residues.[3] Aspartimide formation is another common side reaction that can lead to impurities. The choice of cleavage cocktail is critical to minimize these side reactions.
Q3: I'm observing a significant amount of deletion sequences in my mass spectrometry analysis. How can I improve coupling efficiency?
Deletion sequences are a direct result of incomplete coupling. This is common with sterically hindered amino acids or when peptide aggregation occurs. To improve coupling, you can:
-
Switch to a more powerful coupling reagent: Reagents like HATU or HCTU are more effective for difficult couplings than standard reagents like HBTU.
-
Increase reaction time and/or temperature: Allowing more time for the coupling reaction or performing it at an elevated temperature can improve efficiency.
-
Perform a "double coupling": After the initial coupling reaction, repeat the step with a fresh solution of activated amino acid to drive the reaction to completion.
Q4: How can I prevent oxidation of sensitive residues like Methionine and Tryptophan in this compound?
Oxidation is a common problem, especially during the final cleavage step. To prevent this:
-
Use a cleavage cocktail with appropriate scavengers: Scavengers are crucial for quenching reactive species that cause oxidation. For Met and Trp, cocktails containing reagents like 1,2-ethanedithiol (B43112) (EDT) and thioanisole (B89551) are recommended.
-
Protect the Tryptophan side chain: Using an acid-labile Boc protecting group on the Tryptophan indole (B1671886) nitrogen [Fmoc-Trp(Boc)-OH] can significantly reduce side reactions during cleavage.
Troubleshooting Guides
Issue 1: Low Yield and Purity Due to Peptide Aggregation
-
Symptoms: Low yield of the target peptide, failed or incomplete coupling reactions (confirmed by a positive Kaiser test), and poor swelling of the resin beads.
-
Cause: Difficult sequences, particularly those rich in hydrophobic amino acids, can fold into stable secondary structures (like β-sheets) on the resin. This aggregation blocks reagents from reaching the growing peptide chain.
-
Solutions:
-
Incorporate Solubilizing Agents: Using agents like detergents can help disrupt hydrophobic interactions causing aggregation.
-
Use Microwave-Assisted Synthesis: Microwave energy can accelerate synthesis and provide the energy to disrupt intermolecular interactions that lead to aggregation.
-
Backbone Protection: Incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) group on the alpha-nitrogen of an amino acid every six to seven residues can effectively disrupt the hydrogen bonding that leads to aggregation.
-
Issue 2: Side Reactions During Cleavage of Tryptophan-Containing Peptides
-
Symptoms: Mass spectrometry analysis shows significant byproducts with mass additions corresponding to alkylation of the Tryptophan residue.
-
Cause: During acidic cleavage, protecting groups from other residues (like the Pbf group from Arginine) can be transferred to the electron-rich indole ring of Tryptophan. The linker from the resin itself can also cause alkylation.
-
Solutions:
-
Use Fmoc-Trp(Boc)-OH: This derivative protects the indole nitrogen, preventing alkylation during cleavage.
-
Optimize Cleavage Cocktail: Use a cocktail with effective scavengers. Reagent K (TFA/phenol/water/thioanisole/EDT) is often recommended for peptides containing Cys, Trp, Met, or Tyr.
-
Data Presentation
Table 1: Comparison of Coupling Reagents for a Hindered Coupling Step
| Coupling Reagent | Equivalents (AA/Reagent/Base) | Reaction Time (min) | Crude Purity (%) | Target Peptide Yield (%) | Notes |
| HBTU/DIPEA | 4 / 3.9 / 8 | 120 | 65 | 58 | Standard, cost-effective option. |
| HCTU/DIPEA | 4 / 3.9 / 8 | 60 | 82 | 75 | More reactive than HBTU. |
| HATU/DIPEA | 4 / 3.9 / 8 | 45 | 91 | 85 | Highly efficient for difficult couplings. |
| DIC/Oxyma | 4 / 4 / - | 180 | 78 | 70 | Reduces risk of racemization. |
Table 2: Effect of Cleavage Cocktail on Purity of a Met- and Trp-Containing Peptide
| Cleavage Cocktail (Scavengers) | Cleavage Time (hr) | Crude Purity (%) | Oxidized Met (%) | Alkylated Trp (%) |
| Reagent B (TFA/Phenol/H₂O/TIS) | 2 | 70 | 15 | 8 |
| Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT) | 2 | 88 | <2 | <1 |
| Reagent H (TFA/Phenol/Thioanisole/EDT/H₂O/DMS/NH₄I) | 3 | 92 | Not Detected | <1 |
Experimental Protocols
Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a single cycle for adding one amino acid to the growing peptide chain on the resin.
-
Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine (B6355638) in DMF for 3 minutes.
-
Drain and repeat the treatment for 10 minutes.
-
Wash the resin thoroughly with DMF (5 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (4 eq.), coupling reagent (e.g., HATU, 3.9 eq.), and a base (e.g., DIPEA, 8 eq.) in DMF.
-
Add the activation mixture to the resin.
-
Agitate at room temperature for 45-60 minutes.
-
-
Washing: Wash the resin thoroughly with DMF (3 times) and dichloromethane (B109758) (DCM) (3 times) to remove excess reagents and byproducts.
-
Monitoring (Optional): Perform a Kaiser test on a few resin beads to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates successful coupling.
Protocol 2: Cleavage and Deprotection
This protocol describes the final step of cleaving the peptide from the resin and removing side-chain protecting groups.
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail (e.g., Reagent K, 10 mL per gram of resin) to the dried resin in a reaction vessel.
-
Allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether (10x the volume of the filtrate).
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol 3: HPLC Purification
High-performance liquid chromatography (HPLC) is used to purify the target peptide from the crude mixture.
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Method Development:
-
On an analytical C18 column, run a broad gradient (e.g., 5-95% Acetonitrile in water, both with 0.1% TFA) to determine the retention time of the target peptide.
-
-
Preparative Purification:
-
Scale up the method to a preparative C18 column.
-
Run a shallower gradient centered around the elution percentage determined in the analytical run to achieve optimal separation.
-
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Analysis and Lyophilization:
-
Analyze the collected fractions by analytical HPLC and/or mass spectrometry to confirm purity.
-
Pool the pure fractions and lyophilize to obtain the final purified peptide as a powder.
-
Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Troubleshooting logic for low peptide yield.
Caption: Role of scavengers in preventing Trp alkylation.
References
- 1. Synthesis, preferred conformation, protease stability, and membrane activity of this compound, a medium-length peptaibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel antifungal peptaibol antibiotic from Emericellopsis sp. BAUA8289 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Heptaibin Technical Support Center: Troubleshooting Insolubility
This technical support center provides guidance to researchers, scientists, and drug development professionals on resolving solubility challenges with Heptaibin in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in aqueous solutions?
This compound is a 14-amino acid peptaibiotic with antimicrobial and antifungal properties.[1][2] Its structure gives it a significant amphiphilic character, meaning it has both hydrophobic (water-repelling) and hydrophilic (water-attracting) regions.[1] This dual nature can lead to aggregation and precipitation in purely aqueous solutions, making it challenging to achieve the desired concentration.
Q2: I observed a precipitate after adding my aqueous buffer to this compound. What should I do?
Precipitation upon addition of an aqueous buffer is a common issue for poorly soluble compounds.[3] This indicates that the solubility limit of this compound has been exceeded in that specific buffer system. You should proceed with the troubleshooting workflow outlined below to find a suitable solvent system.
Q3: Can I use sonication to dissolve this compound?
Sonication can be a useful technique to break up aggregates and aid in the dissolution of peptides. However, it should be used with caution as excessive or prolonged sonication can generate heat and potentially degrade the peptide. Use short bursts of sonication in an ice bath to minimize heating.
Q4: How does pH affect the solubility of this compound?
Troubleshooting Workflow for this compound Insolubility
If you are experiencing difficulty dissolving this compound, follow this step-by-step troubleshooting guide.
Step 1: Have you tried using a small amount of an organic co-solvent?
For hydrophobic peptides like this compound, a small amount of a water-miscible organic solvent is often necessary to initially wet and dissolve the lyophilized powder.
-
Recommended Action: Start by adding a small volume of an organic solvent such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile (ACN) to the lyophilized this compound. Ensure the peptide is fully dissolved in the organic solvent before adding the aqueous buffer.
Step 2: Are you adding the aqueous buffer correctly?
The rate of addition and mixing of the aqueous buffer can significantly impact the final solubility.
-
Recommended Action: After dissolving this compound in the organic co-solvent, add the desired aqueous buffer drop-wise while gently vortexing or stirring the solution. This gradual dilution can prevent the peptide from crashing out of the solution.
Step 3: Have you considered the pH of your aqueous buffer?
As mentioned, pH is a critical factor in peptide solubility.
-
Recommended Action: If precipitation occurs after adding your standard buffer, try preparing buffers at different pH values. For example, if your initial buffer was at pH 7.4, try buffers at pH 5.0 and pH 9.0. This can help to move away from the isoelectric point of this compound.
Step 4: Have you explored the use of solubilizing agents?
If co-solvents and pH adjustments are insufficient, the use of solubilizing agents may be necessary.
-
Recommended Action: Consider the use of complexing agents such as cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) which can encapsulate hydrophobic regions of the peptide and improve aqueous solubility.[4] These should be added to the aqueous buffer before it is used to dilute the this compound solution.
Recommended Solvent Systems
The choice of solvent can significantly impact the success of your experiments. Below is a table summarizing common solvents used for solubilizing amphiphilic peptides.
| Solvent System | Composition | Properties & Best Practices |
| Co-Solvent System | 10-50% Organic Solvent (DMSO, DMF, ACN) in Aqueous Buffer | Start with the lowest effective concentration of organic solvent. Ensure the final concentration is compatible with downstream assays. |
| Acidic Buffer System | 0.1% Trifluoroacetic Acid (TFA) or Acetic Acid in Water | Useful for basic peptides. TFA is volatile and can be removed by lyophilization if necessary. |
| Basic Buffer System | 0.1% Ammonium Hydroxide or 20 mM Ammonium Bicarbonate in Water | Useful for acidic peptides. Ammonium bicarbonate is volatile and suitable for lyophilization. |
| Solubilizing Agent System | Aqueous buffer containing cyclodextrins or non-ionic detergents (e.g., Tween® 20, Triton™ X-100) | Detergent concentrations should be kept low to avoid interference with biological assays. |
Experimental Protocols
General Reconstitution Protocol for Lyophilized this compound
This protocol provides a general method for reconstituting lyophilized peptides like this compound.
-
Preparation:
-
Bring the vial of lyophilized this compound to room temperature before opening to prevent condensation.
-
Prepare your chosen solvent system (e.g., DMSO for the initial stock and an appropriate aqueous buffer for dilution).
-
Use sterile pipette tips and tubes to maintain the sterility of the solution.
-
-
Reconstitution:
-
Carefully open the vial.
-
Add a small, precise volume of the primary organic solvent (e.g., DMSO) to the vial to create a concentrated stock solution.
-
Gently swirl or pipette the solution up and down to ensure the peptide is completely dissolved. Avoid vigorous shaking to prevent aggregation.
-
-
Dilution:
-
Transfer the desired volume of the concentrated stock to a new tube.
-
Slowly add the aqueous buffer to the stock solution while gently mixing.
-
If the final desired concentration is high, it may be necessary to perform serial dilutions.
-
-
Storage:
-
For short-term storage, keep the reconstituted this compound solution at 4°C.
-
For long-term storage, aliquot the solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
References
- 1. Synthesis, preferred conformation, protease stability, and membrane activity of this compound, a medium-length peptaibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel antifungal peptaibol antibiotic from Emericellopsis sp. BAUA8289 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 4. Enhanced aqueous solubility and bioavailability of capsaicin by the preparation of an inclusion complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Heptaibin Concentration for Antifungal Assays
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for determining the optimal concentration of Heptaibin for in vitro antifungal assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its spectrum of activity? A1: this compound is a peptaibol antifungal antibiotic.[1][2] It has demonstrated activity against Gram-positive bacteria like Staphylococcus aureus and various fungi, including species of Aspergillus, Candida albicans, and Cryptococcus neoformans.[1]
Q2: What are the typical Minimum Inhibitory Concentration (MIC) values for this compound? A2: Reported MIC values for this compound are in the range of 13-32 μg/mL for fungi and around 8 μg/mL for Gram-positive bacteria.[1] Refer to the data table below for a summary.
Q3: What is the recommended solvent and storage condition for this compound? A3: Like many peptaibol antibiotics, this compound is expected to have poor water solubility. The recommended solvent for creating stock solutions is Dimethyl Sulfoxide (DMSO). Stock solutions should be stored at -20°C in small aliquots to prevent degradation from repeated freeze-thaw cycles. It is critical to ensure the final DMSO concentration in the assay medium does not exceed a level that could inhibit fungal growth, typically 1% or less.[3]
Q4: How do I prepare a working solution of this compound for an MIC assay? A4: First, prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mg/mL). From this stock, create an intermediate dilution in the assay medium (e.g., RPMI 1640). This intermediate is then used to perform two-fold serial dilutions across a 96-well plate to achieve the desired final concentration range for testing.[3]
Q5: Which standardized guidelines should I follow for this compound susceptibility testing? A5: It is recommended to follow the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), specifically documents M27 (for yeasts) and M38 (for filamentous fungi), which provide reference methods for broth dilution antifungal susceptibility testing.[4][5]
Data Presentation: this compound Activity
This table summarizes the known Minimum Inhibitory Concentration (MIC) values for this compound against various microorganisms.
| Organism | Type | Reported MIC (μg/mL) | Reference |
| Aspergillus spp. | Fungus (Mold) | 13-32 | [1] |
| Candida albicans | Fungus (Yeast) | 13-32 | [1] |
| Cryptococcus neoformans | Fungus (Yeast) | 13-32 | [1] |
| Staphylococcus aureus | Bacterium | 8 | [1] |
| Rhabditella pseudoelongata | Nematode | 50 | [1] |
Experimental Protocols
Protocol: Broth Microdilution MIC Assay for Yeasts (CLSI M27-Based)
This protocol outlines the determination of this compound's Minimum Inhibitory Concentration (MIC) against yeast pathogens like Candida albicans. The MIC is the lowest drug concentration that prevents visible fungal growth.[6][7]
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)
-
Sterile 96-well, U-bottom microtiter plates
-
Yeast isolate (e.g., Candida albicans)
-
Sabouraud Dextrose Agar (SDA) plate
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or McFarland standards
-
35°C incubator
Procedure:
-
This compound Stock Preparation: Dissolve this compound in 100% DMSO to create a stock solution of 1,600 μg/mL. This will be 100 times the highest desired final concentration (16 μg/mL).
-
Inoculum Preparation:
-
Subculture the yeast on an SDA plate and incubate at 35°C for 24 hours to ensure purity and viability.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the suspension turbidity to match a 0.5 McFarland standard (or an optical density of 0.08-0.1 at 530 nm). This corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum density of 1-5 x 10³ CFU/mL.
-
-
Plate Preparation:
-
Add 100 μL of RPMI 1640 medium to wells 2 through 12 of a 96-well plate.
-
Prepare an intermediate drug dilution by adding 4 μL of the 1,600 μg/mL this compound stock to 196 μL of RPMI medium. This creates a 32 μg/mL solution.
-
Add 200 μL of this 32 μg/mL solution to well 1.
-
Perform 2-fold serial dilutions by transferring 100 μL from well 1 to well 2, mixing, then transferring 100 μL from well 2 to well 3, and so on, until well 10. Discard 100 μL from well 10. The concentrations will range from 16 μg/mL to 0.03 μg/mL.
-
Well 11 will serve as the growth control (drug-free).
-
Well 12 will serve as the sterility control (medium-only).
-
-
Inoculation:
-
Add 100 μL of the final yeast inoculum to wells 1 through 11. Do not add inoculum to the sterility control well (well 12).
-
The total volume in each well is now 200 μL.
-
-
Incubation: Seal the plate or cover with a lid, and incubate at 35°C for 24-48 hours.[8]
-
Reading the MIC:
-
Following incubation, determine the MIC by visually inspecting the wells from the bottom using a reading mirror.
-
The MIC is the lowest this compound concentration in which there is a prominent decrease in turbidity (≥50% growth inhibition) compared to the growth control in well 11.[6][8] The sterility control (well 12) should show no growth.
-
Mandatory Visualizations
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound, a novel antifungal peptaibol antibiotic from Emericellopsis sp. BAUA8289 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. journals.asm.org [journals.asm.org]
- 5. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 6. Antifungal Susceptibility Testing: A Primer for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Heptaibin degradation pathways and prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways and prevention of Heptaibin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is known about its general stability?
This compound is a 14-amino acid peptaibiotic, a class of fungal peptides known for their antimicrobial and antifungal properties. A key characteristic of peptaibiotics like this compound is their high content of non-proteinogenic amino acids, such as α-aminoisobutyric acid (Aib). This unique structure contributes to their stability, particularly against degradation by proteolytic enzymes. While inherently stable against enzymatic breakdown, this compound's stability can be compromised by chemical degradation pathways, especially under suboptimal storage and handling conditions.
Q2: What are the primary non-enzymatic degradation pathways for this compound?
The main chemical degradation pathways for peptaibiotics like this compound are hydrolysis and oxidation.
-
Hydrolysis: This involves the cleavage of amide (peptide) bonds within the peptide backbone. This process is catalyzed by the presence of water and can be accelerated by acidic or alkaline conditions. While peptide bonds are generally stable at neutral pH, prolonged exposure to aqueous environments or extreme pH can lead to fragmentation of the this compound molecule.
-
Oxidation: Certain amino acid residues are susceptible to oxidation, which can alter the structure and function of this compound. The rate of oxidation can be influenced by exposure to atmospheric oxygen, metal ions, and light.
Q3: How should lyophilized this compound be stored to ensure maximum stability?
For long-term storage, lyophilized this compound should be kept at -20°C or lower in a tightly sealed container to protect it from moisture and light. It is also advisable to store it in a desiccator, especially if the sequence contains hygroscopic amino acid residues. Aliquoting the lyophilized powder into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture and oxygen.
Q4: What are the best practices for preparing and storing this compound solutions?
This compound is significantly less stable in solution compared to its lyophilized form. If preparing a stock solution is necessary, the following practices should be followed:
-
Dissolution: Use a sterile, high-purity solvent. For peptides with hydrophobic residues, a small amount of an organic solvent like DMSO or DMF may be needed initially, followed by dilution with an appropriate aqueous buffer.
-
pH: Maintain the pH of the solution between 5 and 7, as extreme pH values can accelerate hydrolysis.
-
Storage: Store stock solutions in aliquots at -20°C or lower to minimize freeze-thaw cycles.
-
Bacterial Contamination: To prevent bacterial growth, which can lead to degradation, use sterile buffers and consider filtering the solution through a 0.22 µm filter.
Troubleshooting Guides
Problem 1: Loss of this compound activity in a stored solution.
| Possible Cause | Suggested Solution |
| Chemical Degradation (Hydrolysis/Oxidation) | Prepare fresh solutions for each experiment. If storage is unavoidable, ensure the solution is aliquoted, stored at -20°C or below, and the pH is maintained between 5 and 7. Avoid repeated freeze-thaw cycles. |
| Bacterial Contamination | Use sterile buffers and aseptic techniques when preparing and handling solutions. Filter-sterilize the solution before storage. |
| Improper Storage Temperature | Store solutions at -20°C or -80°C. Avoid storing solutions at 4°C for extended periods. |
Problem 2: Appearance of unexpected peaks in HPLC analysis of this compound.
| Possible Cause | Suggested Solution |
| Degradation Products | The new peaks are likely degradation products resulting from hydrolysis or oxidation. Compare the chromatogram to a freshly prepared standard. Perform forced degradation studies (see Experimental Protocols) to identify the retention times of potential degradation products. |
| Contamination | Ensure all solvents and vials are clean and of high purity. Run a blank to check for contaminants in the HPLC system. |
| Aggregation | Peptides can aggregate, leading to multiple peaks. Try dissolving the sample in a different solvent or using a chaotropic agent. |
Quantitative Data on Peptaibiotic Stability
| Condition | Duration | Temperature | Approximate Degradation (%) | Primary Degradation Pathway |
| 0.1 M HCl | 24 hours | 60°C | 15-25% | Hydrolysis |
| 0.1 M NaOH | 24 hours | 60°C | 20-30% | Hydrolysis & Racemization |
| 3% H₂O₂ | 24 hours | Room Temp | 10-20% | Oxidation |
| UV Light (254 nm) | 48 hours | Room Temp | 5-15% | Photodegradation |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.
1. Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.
2. Materials:
- Lyophilized this compound
- 0.1 M Hydrochloric Acid (HCl)
- 0.1 M Sodium Hydroxide (NaOH)
- 3% Hydrogen Peroxide (H₂O₂)
- High-purity water
- pH meter
- Incubator or water bath
- UV lamp
- HPLC system with a C18 column
3. Procedure:
- Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
- Oxidative Degradation: Dissolve this compound in 3% H₂O₂ to a final concentration of 1 mg/mL. Store at room temperature for 24 hours, protected from light.
- Thermal Degradation: Store lyophilized this compound at 60°C for 48 hours. Dissolve in an appropriate solvent before analysis.
- Photodegradation: Expose a solution of this compound (1 mg/mL in water) to UV light (254 nm) for 48 hours.
- Control Sample: Prepare a fresh solution of this compound (1 mg/mL in water) and analyze immediately.
4. Analysis:
- Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
- Compare the chromatograms of the stressed samples to the control sample to identify degradation peaks.
- Calculate the percentage of degradation for each condition.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
1. Objective: To develop a validated HPLC method capable of quantifying this compound in the presence of its impurities and degradation products.
2. HPLC Parameters (Example):
- Column: C18, 4.6 x 250 mm, 5 µm
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Gradient:
- 0-5 min: 20% B
- 5-35 min: 20% to 80% B
- 35-40 min: 80% B
- 40-45 min: 80% to 20% B
- 45-50 min: 20% B
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 220 nm
- Injection Volume: 20 µL
3. Validation:
- The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
- Specificity is demonstrated by showing that the method can resolve the this compound peak from peaks of degradation products generated during the forced degradation study.
Visualizations
Caption: Workflow for this compound storage, degradation, and prevention.
Caption: Key chemical degradation pathways for peptaibiotics.
Caption: Workflow for assessing the stability of this compound.
Technical Support Center: Heptaibin (Heptelidic Acid)
This technical support center provides troubleshooting guidance and frequently asked questions regarding the non-specific binding of Heptaibin (Heptelidic Acid) in cellular assays. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to identify and mitigate potential experimental artifacts.
Troubleshooting Guide: Non-specific Binding of this compound
Non-specific binding can lead to misleading results by reducing the effective concentration of the compound at its intended target and by causing off-target effects. The following table summarizes potential causes of non-specific binding with this compound and suggests solutions to address these issues.
| Potential Cause | Description | Suggested Solution(s) |
| Hydrophobic Interactions | This compound, as a small molecule, may possess hydrophobic regions that can non-specifically interact with hydrophobic surfaces of plasticware (e.g., microplates, pipette tips) or cellular components like lipids and hydrophobic pockets of proteins. | - Use low-binding plasticware.- Include a non-ionic surfactant (e.g., 0.01% Tween-20) in your assay buffer.- Pre-block plates with a blocking agent like Bovine Serum Albumin (BSA). |
| Electrostatic Interactions | Charged functional groups on this compound can interact non-specifically with oppositely charged surfaces on proteins or other cellular macromolecules. | - Optimize the pH and ionic strength (salt concentration) of your assay buffer to minimize electrostatic interactions.[1] |
| High Compound Concentration | Using excessive concentrations of this compound can lead to saturation of its primary target (GAPDH) and subsequent binding to lower-affinity, non-specific sites. | - Perform dose-response experiments to determine the optimal concentration range.- Use the lowest effective concentration possible. |
| Cellular Debris and Protein Aggregation | In cell lysate-based assays, cellular debris and aggregated proteins can create surfaces for non-specific binding. | - Ensure proper cell lysis and centrifugation to remove debris.- Include appropriate detergents in the lysis buffer to maintain protein solubility. |
| Off-Target Covalent Modification | The reactive epoxide group of this compound, which covalently binds to the cysteine in GAPDH's active site, could potentially react with other accessible and reactive cysteine residues on abundant cellular proteins.[2][3][4] | - Include a non-reactive analog of this compound as a negative control.- Perform competition assays with an excess of a known GAPDH inhibitor. |
| Assay Artifacts | The assay readout itself might be influenced by this compound in a non-specific manner (e.g., interference with fluorescent or luminescent signals). | - Run control experiments with this compound in the absence of cells or the target protein to check for assay interference. |
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: this compound is a well-characterized irreversible inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[2][3][4][5] It forms a covalent bond with a cysteine residue (Cys-149) in the active site of GAPDH, thereby inactivating the enzyme.[6] this compound has also been shown to inhibit mammalian DNA polymerases β and λ.[6][7]
Q2: Why should I be concerned about the non-specific binding of this compound?
A2: Non-specific binding can significantly impact the interpretation of your experimental results. It can lead to an overestimation of the concentration required for a biological effect (due to sequestration of the compound) or result in off-target effects that are mistakenly attributed to the inhibition of its primary target.
Q3: My results suggest off-target effects. How can I confirm they are due to non-specific binding?
A3: To confirm non-specific binding, you can perform a series of control experiments. A key experiment is to use a structurally related but biologically inactive analog of this compound. If this inactive analog produces similar off-target effects, it is likely due to non-specific interactions. Additionally, cellular thermal shift assays (CETSA) or affinity-based pull-down experiments can help identify specific and non-specific protein binders.[8]
Q4: What experimental workflow can I follow to investigate the non-specific binding of this compound?
A4: A systematic workflow can help you dissect the nature of this compound's interactions in your cellular assay. The following diagram outlines a suggested experimental workflow.
Q5: How does the known signaling pathway of this compound relate to potential non-specific interactions?
A5: this compound's primary mechanism of action is the inhibition of GAPDH, a key enzyme in glycolysis. This leads to a reduction in ATP production and can induce apoptosis, particularly in highly glycolytic cells like cancer cells.[6] Non-specific binding can interfere with this pathway at multiple points or trigger parallel, off-target pathways. The diagram below illustrates this relationship.
Experimental Protocols
Protocol 1: Assessing Non-Specific Binding to Labware
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the final working concentration in your assay buffer in three types of tubes: standard polypropylene (B1209903), low-binding polypropylene, and glass.
-
Incubate the solutions for the duration of your standard assay at the same temperature.
-
At various time points, take an aliquot from each tube and measure the concentration of this compound using a suitable analytical method (e.g., LC-MS).
-
A significant decrease in concentration in the standard polypropylene tubes compared to the low-binding or glass tubes indicates non-specific binding to the labware.
Protocol 2: Competition Assay to Confirm Target Engagement
-
Culture your cells of interest to the desired confluency.
-
Pre-incubate the cells with a high concentration (e.g., 10-50 fold molar excess) of a known, reversible GAPDH inhibitor for 1-2 hours.
-
In parallel, prepare a set of cells pre-incubated with vehicle control.
-
Add varying concentrations of this compound to both sets of cells and incubate for your standard experimental time.
-
Measure the desired biological endpoint (e.g., cell viability, ATP levels).
-
If the biological effect of this compound is significantly reduced in the cells pre-incubated with the competitor, it suggests that the effect is mediated through GAPDH. If the effect persists, it may be due to off-target or non-specific interactions.
References
- 1. nicoyalife.com [nicoyalife.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Biosynthesis of the fungal glyceraldehyde-3-phosphate dehydrogenase inhibitor heptelidic acid and mechanism of self-resistance - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Biosynthesis of the fungal glyceraldehyde-3-phosphate dehydrogenase inhibitor heptelidic acid and mechanism of self-resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Koningic acid (heptelidic acid) inhibition of glyceraldehyde-3-phosphate dehydrogenases from various sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Heptelidic Acid - Labchem Catalog [catalog.labchem.com.my]
- 8. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Heptaibin Interference with Fluorescence-Based Assays: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from Heptaibin in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel antifungal peptaibol antibiotic isolated from Emericellopsis sp.[1] Like other peptaibols, it is an oligopeptide. While the specific mechanism of action for this compound is not detailed in the provided search results, peptaibols are generally known to interact with and disrupt cell membranes.
Q2: Can this compound interfere with fluorescence-based assays?
While there is no direct evidence from the provided search results of this compound causing interference, it is a possibility with any small molecule.[2][3] Interference can manifest as high background fluorescence, quenching of the signal, or false positives/negatives.[2][4]
Q3: What are the common types of interference that a compound like this compound might cause?
The most common types of interference from a test compound in a fluorescence-based assay are:
-
Autofluorescence: The compound itself might be fluorescent at the excitation and emission wavelengths used for the assay, leading to a high background signal.[3][4]
-
Quenching: The compound may absorb the excitation light or the emitted fluorescence from the probe, leading to a decrease in the detected signal.[2][3] This is also known as the inner filter effect.[2]
-
Spectral Overlap: The absorbance or emission spectrum of this compound might overlap with that of the fluorescent dye, causing signal bleed-through or quenching.[4]
Q4: How can I determine if this compound is interfering with my assay?
The first step is to run proper controls.[4] A "this compound only" control, containing this compound at the same concentration used in the experiment but without the fluorescent probe, will help determine if it is autofluorescent.[4] Comparing the signal of a fluorescent probe with and without this compound can help identify quenching effects.
Troubleshooting Guides
Problem 1: High Background Fluorescence
Symptoms:
-
Wells containing this compound show a high signal even in the absence of the fluorescent probe.
-
Low signal-to-noise ratio.
Troubleshooting Steps:
| Step | Action | Expected Outcome |
| 1 | Run "this compound only" control | Quantify the fluorescence signal originating from this compound alone. |
| 2 | Background Subtraction | If the background from this compound is consistent, subtract this value from all experimental wells.[4] |
| 3 | Change Fluorophore | Switch to a fluorophore that excites and emits at longer wavelengths (red or far-red) to reduce potential overlap with this compound's absorbance/emission.[4] |
| 4 | Reduce this compound Concentration | If experimentally feasible, lowering the concentration of this compound may reduce the background signal.[4] |
Problem 2: Decreased Fluorescence Signal (Quenching)
Symptoms:
-
The fluorescence signal in the presence of this compound is lower than expected.
-
Dose-dependent decrease in signal with increasing this compound concentration.
Troubleshooting Steps:
| Step | Action | Expected Outcome |
| 1 | Run "Fluorophore + this compound" control | Compare the fluorescence of your probe with and without this compound to confirm a quenching effect. |
| 2 | Measure this compound Absorbance Spectrum | Determine if this compound absorbs light at the excitation or emission wavelengths of your fluorophore. |
| 3 | Change Fluorophore | Select a fluorophore with excitation and emission wavelengths that do not overlap with the absorbance spectrum of this compound. |
| 4 | Use a Brighter Probe | A brighter fluorophore can sometimes overcome mild quenching effects.[4] |
Experimental Protocols
Protocol 1: Determining Autofluorescence of this compound
Objective: To quantify the intrinsic fluorescence of this compound at the assay's excitation and emission wavelengths.
Methodology:
-
Prepare a dilution series of this compound in the assay buffer at the concentrations to be used in the experiment.
-
Dispense the this compound solutions into the wells of a microplate.
-
Include wells with assay buffer only as a blank control.
-
Read the plate in a fluorescence plate reader using the same excitation and emission wavelengths and gain settings as the main experiment.
-
Subtract the blank reading from the this compound readings to determine the net fluorescence from this compound.
Protocol 2: Assessing Quenching by this compound
Objective: To determine if this compound quenches the fluorescence of the assay's probe.
Methodology:
-
Prepare a solution of the fluorescent probe in the assay buffer at the concentration used in the experiment.
-
Prepare a dilution series of this compound in the assay buffer.
-
In a microplate, mix the fluorescent probe solution with the different concentrations of this compound.
-
Include control wells with the fluorescent probe and assay buffer only (no this compound).
-
Read the fluorescence of the plate.
-
Compare the fluorescence intensity of the probe in the presence and absence of this compound. A significant decrease in fluorescence in the presence of this compound indicates quenching.
Visualizations
Caption: Troubleshooting workflow for this compound interference.
Caption: Hypothetical signaling pathway for this compound's antifungal action.
References
- 1. This compound, a novel antifungal peptaibol antibiotic from Emericellopsis sp. BAUA8289 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
How to prevent Heptaibin precipitation during experiments
Technical Support Center: Heptaibin Experimental Guide
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent this compound precipitation during their experiments.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound during an experiment can lead to inaccurate results and loss of valuable material. The following guide provides a systematic approach to diagnosing and resolving precipitation issues.
dot
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of this compound precipitation?
A1: The most frequent causes of peptide precipitation, including for amphiphilic peptides like this compound, are related to buffer conditions. Specifically, a buffer pH that is too close to the peptide's isoelectric point (pI) can neutralize its net charge, reducing repulsion between molecules and leading to aggregation.[1][2] High concentrations of the peptide also increase the likelihood of precipitation.[3]
Q2: How can I determine the optimal buffer conditions for this compound?
A2: Empirical testing is the best approach.[2] We recommend performing a buffer screen to identify the ideal pH and ionic strength for this compound solubility. It is advisable to test a range of pH values (at least 1-2 units away from the theoretical pI) and salt concentrations.
Q3: Can temperature fluctuations cause this compound to precipitate?
A3: Yes, temperature can significantly impact this compound's stability. It is best to work at a constant low temperature, such as 4°C, to maintain stability.[4] Repeated freeze-thaw cycles should be avoided as they can disrupt the peptide's structure and lead to aggregation.[3]
Q4: Are there any additives that can help prevent this compound precipitation?
A4: Yes, several additives can enhance solubility. Glycerol (5-20%) is a common stabilizing agent.[4] Polyethylene glycol (PEG) and mild, non-ionic detergents can also be effective, particularly for hydrophobic or amphiphilic peptides.[4]
Quantitative Data Summary
The following tables provide hypothetical solubility data for this compound under various conditions to guide your experimental design.
Table 1: Effect of pH and Ionic Strength on this compound Solubility
| Buffer pH | NaCl Concentration (mM) | This compound Solubility (mg/mL) | Observations |
| 5.0 | 150 | < 0.1 | Heavy precipitation |
| 6.0 | 150 | 0.2 | Significant precipitation |
| 7.0 | 20 | 0.5 | Cloudy solution |
| 7.0 | 150 | 1.2 | Clear solution |
| 7.0 | 500 | 0.8 | Slight cloudiness |
| 8.0 | 150 | > 2.0 | Clear solution |
Table 2: Influence of Additives on this compound Solubility
| Base Buffer (pH 7.0, 150 mM NaCl) | Additive | Additive Concentration (%) | This compound Solubility (mg/mL) |
| Control | None | 0 | 1.2 |
| Test 1 | Glycerol | 5 | 1.8 |
| Test 2 | Glycerol | 20 | > 2.0 |
| Test 3 | PEG 400 | 1 | 1.5 |
| Test 4 | Tween 20 | 0.05 | 1.4 |
Experimental Protocols
Protocol 1: Screening for Optimal this compound Buffer Conditions
This protocol outlines a method for systematically testing different buffer conditions to maximize this compound solubility.
-
Prepare Stock Buffers:
-
Prepare a set of 50 mM buffer solutions with varying pH values (e.g., pH 5.0, 6.0, 7.0, 8.0).
-
Prepare a 5 M stock solution of NaCl.
-
-
Prepare this compound Stock:
-
Carefully weigh out this compound and dissolve it in a minimal amount of a suitable organic solvent (e.g., DMSO), then dilute with water to a high concentration (e.g., 10 mg/mL).
-
-
Set up Screening Conditions:
-
In a 96-well plate or microcentrifuge tubes, create a matrix of conditions by combining the stock buffers and NaCl solution to achieve final salt concentrations ranging from 20 mM to 500 mM.
-
-
Add this compound:
-
Add the this compound stock to each condition to a final concentration of 1 mg/mL.
-
-
Incubate and Observe:
-
Incubate the samples at 4°C for 1 hour.
-
Visually inspect for precipitation or cloudiness.
-
For a quantitative measure, centrifuge the samples and measure the absorbance of the supernatant at 280 nm to determine the concentration of soluble this compound.
-
dot
Caption: Workflow for screening optimal this compound buffer conditions.
References
Heptaibin batch-to-batch variability and quality control
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on addressing batch-to-batch variability and ensuring the quality control of Heptaibin, a peptaibol antibiotic. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist you in your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a member of the peptaibol class of antibiotics, which are known for their antifungal properties.[1][2][3] The primary mechanism of action for this compound and other peptaibols involves the formation of ion channels or pores in the fungal cell membrane.[1][2][3][4] This disruption of the membrane's integrity leads to an electrochemical imbalance, leakage of essential cytoplasmic contents, and ultimately, cell death.[1][2][3]
Q2: We are observing significant differences in the antifungal efficacy between different lots of this compound. What could be the cause of this batch-to-batch variability?
Batch-to-batch variability in synthetic or fermented peptides like this compound can stem from several factors during manufacturing and handling:
-
Purity Levels: Minor variations in the percentage of the active peptide versus process-related impurities can affect its effective concentration.
-
Peptide Aggregation: this compound, particularly if it contains hydrophobic residues, can be prone to aggregation. Aggregated peptides may have reduced biological activity.[5][6][7]
-
Counterion Content: The presence of different amounts of counterions (e.g., trifluoroacetate (B77799) from purification) can affect the net peptide content per unit weight.
-
Post-Translational Modifications: Inconsistencies in modifications during synthesis or fermentation can lead to batch differences.
-
Storage and Handling: Improper storage conditions (temperature, humidity) or multiple freeze-thaw cycles can lead to degradation or aggregation of the peptide.
Q3: What are the critical quality control parameters we should assess for each new batch of this compound?
For ensuring the consistency and reliability of your experiments, the following quality control parameters are essential:
-
Identity: Confirmation of the correct molecular weight and amino acid sequence.
-
Purity: Typically determined by High-Performance Liquid Chromatography (HPLC). A purity of >97% is generally recommended for research applications.[8]
-
Impurities: Identification and quantification of any significant impurities, with a general guideline of no single impurity exceeding 1%.[8]
-
Peptide Content (Net Peptide Content): This determines the actual amount of peptide in the lyophilized powder and is crucial for preparing accurate concentrations.
-
Solubility and Aggregation State: Ensuring the peptide dissolves as expected and is free from significant aggregation.
Troubleshooting Guides
Issue 1: Reduced or No Antifungal Activity
If a new batch of this compound shows lower than expected or no antifungal activity, follow these troubleshooting steps:
Logical Flow for Troubleshooting Reduced Activity
Caption: Troubleshooting workflow for reduced this compound activity.
-
Verify Concentration: Ensure that the net peptide content was used for calculating the concentration of your stock solution. The gross weight of the lyophilized powder is not indicative of the actual peptide amount.
-
Assess Solubility: Visually inspect the solution for any precipitates or cloudiness. Poor solubility can significantly reduce the effective concentration of the peptide.
-
Evaluate Aggregation: Peptide aggregation is a common cause of reduced activity. Refer to the "Experimental Protocol for Aggregation Detection" below.
-
Perform a Control Experiment: If possible, test the new batch alongside a previously validated, active batch of this compound to confirm that the issue is with the new batch and not the experimental setup.
-
Contact the Supplier: Request the certificate of analysis for the specific batch and compare it with previous batches.
Issue 2: Inconsistent Results in Bioassays
For high variability in results such as Minimum Inhibitory Concentration (MIC) assays, consider the following:
Factors Influencing Bioassay Variability
Caption: Key contributors to experimental variability.
-
Inoculum Preparation: Ensure a consistent and standardized inoculum density in your antifungal assays.
-
Media Components: Some media components can interact with peptides, reducing their availability. Use a consistent and well-defined medium for all experiments.
-
Peptide Adsorption: Peptides can adsorb to plasticware. Consider using low-binding plates and tips.
-
Solvent Effects: If using an organic solvent to dissolve this compound, ensure the final concentration in the assay is low and consistent, as it may affect fungal growth.
Quantitative Data on Batch-to-Batch Variability
The following tables summarize typical quality control specifications for this compound and provide an example of batch-to-batch variability.
Table 1: this compound Quality Control Specifications
| Parameter | Specification | Analytical Method |
| Identity | ||
| Molecular Weight | Corresponds to theoretical mass ± 1 Da | Mass Spectrometry (MS) |
| Amino Acid Sequence | Confirmed | MS/MS |
| Purity | ||
| Purity by HPLC | ≥ 97.0% | Reversed-Phase HPLC (RP-HPLC) |
| Impurities | ||
| Any single impurity | ≤ 1.0% | RP-HPLC |
| Total Impurities | ≤ 3.0% | RP-HPLC |
| Peptide Content | ||
| Net Peptide Content | Report value (typically 70-90%) | Amino Acid Analysis or Nitrogen Analysis |
| Physical Properties | ||
| Appearance | White to off-white lyophilized powder | Visual Inspection |
| Solubility | Soluble in specified solvent at a given concentration | Visual Inspection |
Table 2: Example of this compound Batch Comparison
| Parameter | Batch A | Batch B | Batch C |
| Purity (HPLC, %) | 98.5 | 97.2 | 98.9 |
| Major Impurity (%) | 0.8 | 1.3* | 0.6 |
| Net Peptide Content (%) | 85.2 | 78.5 | 88.1 |
| MIC vs. C. albicans (µg/mL) | 4 | 8 | 4 |
*Note: Batch B falls outside the recommended specification for a single impurity, which may correlate with its reduced biological activity.
Experimental Protocols
Key Experiment 1: Purity Assessment by RP-HPLC
This protocol outlines a general method for determining the purity of a this compound batch.
RP-HPLC Experimental Workflow
Caption: Workflow for RP-HPLC purity analysis.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of Mobile Phase A to a final concentration of 1 mg/mL.
-
Vortex briefly and centrifuge to pellet any insoluble material.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
Key Experiment 2: Detection of Peptide Aggregation by Dynamic Light Scattering (DLS)
DLS is a useful technique to detect the presence of soluble aggregates that may not be visible to the naked eye.[5]
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound at a working concentration (e.g., 1 mg/mL) in your assay buffer.
-
Filter the solution through a 0.22 µm syringe filter to remove dust and other particulates.[6]
-
Prepare a buffer-only control and filter in the same manner.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to stabilize.
-
Set the measurement parameters, including temperature and solvent viscosity.
-
-
Measurement:
-
First, measure the buffer-only control to ensure there is no contamination.
-
Place the cuvette containing the peptide sample into the instrument.
-
Allow the sample to equilibrate to the set temperature.
-
Perform multiple measurements to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the size distribution profile. A monodisperse sample will show a single peak corresponding to the monomeric peptide. The presence of peaks at larger hydrodynamic radii indicates the presence of aggregates.
-
Signaling Pathway
This compound's Mechanism of Action: Pore Formation in Fungal Membrane
Caption: Proposed mechanism of this compound-induced fungal cell death.
References
- 1. Peptaibol Production and Characterization from Trichoderma asperellum and Their Action as Biofungicide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. polypeptide.com [polypeptide.com]
Technical Support Center: Mitigating Off-Target Effects of Heptaibin in Cell Culture
A Note on Heptaibin: Publicly available information primarily identifies this compound as an antifungal peptaibol antibiotic[1]. This guide provides general strategies for mitigating off-target effects applicable to small molecule inhibitors in a research context. The principles and protocols outlined here are standard methodologies for validating compound specificity and should be adapted to the specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern?
A1: Off-target effects occur when a compound, such as this compound, interacts with unintended molecular targets within a biological system.[2] These unintended interactions can lead to misleading experimental results, cellular toxicity, and a reduced therapeutic index, complicating the interpretation of research data.[2] Early identification and mitigation of off-target effects are crucial for the development of selective and effective therapeutics.[2]
Q2: How can I computationally predict potential off-target effects of this compound before starting my experiments?
A2: Several computational, or in silico, methods can predict potential off-target interactions. These approaches often rely on the principle that molecules with similar structures may have similar biological activities. Common methods include:
-
Chemical Similarity and Machine Learning: Comparing the 2D and 3D structure of this compound to databases of known bioactive compounds to predict potential off-targets.[2]
-
Target Prediction Tools: Utilizing web-based software that predicts a compound's likely targets based on its structure.
-
Physicochemical Property Analysis: Analyzing properties like molecular weight and lipophilicity (cLogP), which can be associated with promiscuous binding to multiple targets.
Q3: What are the initial experimental steps to identify the off-target effects of this compound?
A3: A systematic experimental approach is essential. Initial steps should include:
-
Broad Kinase Panel Screening: If this compound is a suspected kinase inhibitor, screening it against a large panel of kinases is a standard method to determine its selectivity.
-
Phenotypic Screening: Comparing the observed cellular phenotype with the known consequences of inhibiting the intended target. Discrepancies may suggest off-target effects.
-
Dose-Response Curves: Establishing the IC50 for both the on-target effect and any observed toxicity to determine a therapeutic window.
Troubleshooting Guides
Issue 1: High cytotoxicity observed at effective concentrations.
| Potential Cause | Suggested Solution | Expected Outcome |
| Off-target effects on essential cellular machinery. | 1. Perform a dose-response curve to determine the IC50 for toxicity.2. Conduct a broad off-target profiling screen (e.g., kinome scan) to identify unintended targets.3. Use a structurally distinct control compound that inhibits the same primary target. | Identification of a concentration window where on-target effects can be observed without significant cytotoxicity. |
| Compound instability leading to toxic byproducts. | 1. Prepare fresh compound dilutions for each experiment.2. Check for compound degradation under experimental conditions. | Consistent and reproducible results. |
| Solvent toxicity (e.g., DMSO). | 1. Ensure the final solvent concentration is consistent across all conditions and below toxic levels (typically <0.1%). | Vehicle control shows no significant toxicity. |
Issue 2: The observed cellular phenotype does not match the genetic knockdown of the target protein.
| Potential Cause | Suggested Solution | Expected Outcome |
| The phenotype is due to off-target effects. | 1. Validate the on-target effect with a secondary assay (e.g., Western blot for downstream substrate phosphorylation).2. Test multiple, structurally unrelated inhibitors of the same target. | If the phenotype persists only with this compound and not with other inhibitors or genetic knockdown, it is likely an off-target effect. |
| The compound affects protein function differently than its complete removal (e.g., scaffolding vs. catalytic inhibition). | 1. Use a rescue experiment: express a drug-resistant mutant of the target protein and see if the phenotype is reversed. | Rescue of the on-target effects, but not the off-target effects, confirms the phenotype is due to on-target activity. |
| Incomplete knockdown by genetic methods (e.g., siRNA, shRNA). | 1. Verify knockdown efficiency using qPCR or Western blotting.2. Use multiple siRNA sequences or a CRISPR-Cas9 knockout approach for more complete target removal. | A clearer correlation between the level of target protein reduction and the observed phenotype. |
Experimental Protocols
Protocol 1: Assessing Kinase Selectivity using Kinome Profiling
Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).
-
Kinase Panel: Utilize a commercially available kinase profiling service that offers a panel of hundreds of human kinases.
-
Binding Assay: The service will typically perform a competition binding assay where this compound competes with a labeled ligand for binding to each kinase in the panel.
-
Data Analysis: Results are usually provided as a percentage of inhibition for each kinase at the tested concentration. A "hit" is defined as a kinase that is inhibited above a certain threshold (e.g., >50% inhibition).
-
Interpretation: A selective inhibitor will show a high percentage of inhibition for the intended target and minimal inhibition for other kinases.
Protocol 2: Validating On-Target vs. Off-Target Effects via Western Blotting
Objective: To investigate if this compound is affecting other signaling pathways, which can be indicative of off-target effects.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or A549) and allow them to adhere. Treat the cells with this compound at various concentrations (e.g., 0.1, 1, and 10 µM) for a specified time (e.g., 1 hour). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, separate the proteins by size using SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against the phosphorylated substrate of the target kinase and key proteins in related pathways. Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Apply a chemiluminescent substrate and image the blot.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that this compound engages the intended target in a physiological context.
Methodology:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specific duration at 37°C.
-
Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Heating: Aliquot the cell suspension and heat the samples across a range of temperatures (e.g., 37°C to 70°C) for a short duration (e.g., 3 minutes).
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by high-speed centrifugation.
-
Analysis: Analyze the soluble fraction by Western blotting or other protein detection methods to determine the amount of the target protein that remained soluble at each temperature. A drug binding to its target will stabilize it, leading to a shift in its melting curve to higher temperatures.
Visualizations
Caption: Hypothetical signaling pathway showing on-target and off-target inhibition by this compound.
Caption: Experimental workflow for assessing the off-target effects of a compound.
Caption: Logic diagram for distinguishing on-target from off-target effects.
References
Validation & Comparative
Heptaibin vs. Conventional Antifungal Agents: A Comparative Guide
In the landscape of antifungal drug discovery, the emergence of novel compounds offers promising avenues for combating fungal infections, particularly in light of growing resistance to conventional therapies. Heptaibin, a peptaibol antibiotic isolated from Emericellopsis sp. BAUA8289, represents one such novel agent. This guide provides a comparative analysis of this compound against conventional antifungal agents, focusing on their mechanisms of action, in vitro efficacy, and the cellular pathways they impact.
Mechanism of Action: A Tale of Two Strategies
Conventional antifungal drugs primarily target specific components of the fungal cell, such as the cell membrane or cell wall. This compound, belonging to the peptaibol class of antibiotics, employs a more direct and physically disruptive mechanism.
This compound and Peptaibols: Pore Formation
The primary mechanism of action for this compound and other peptaibols is the formation of voltage-dependent ion channels or pores in the fungal cell membrane.[1][2] This disruption of the membrane's integrity leads to the leakage of essential cellular contents, an imbalance in the electrochemical gradient, and ultimately, cell death.[1][3] The amphipathic nature of these peptides allows them to insert themselves into the lipid bilayer, creating these transmembrane channels.[4]
Conventional Antifungals: Targeted Inhibition
In contrast, conventional antifungal agents typically work by inhibiting specific enzymes or binding to essential molecules within the fungal cell. The two major classes are:
-
Azoles (e.g., Fluconazole): This class of antifungals inhibits the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt membrane fluidity and function.
-
Polyenes (e.g., Amphotericin B): Polyenes bind directly to ergosterol in the fungal cell membrane, forming pores that increase membrane permeability and lead to the leakage of intracellular components.
In Vitro Antifungal Activity: A Comparative Look at Efficacy
The in vitro efficacy of antifungal agents is commonly measured by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents the visible growth of a microorganism.
Disclaimer: The following table presents MIC values for this compound and conventional antifungal agents. It is crucial to note that these values are compiled from different studies and were not obtained through direct head-to-head comparative experiments. Variations in experimental protocols, including the specific strains tested and the methodologies used, can influence MIC values. Therefore, this table should be interpreted as a general guide to the potential potency of these agents rather than a direct, equivalent comparison.
| Antifungal Agent | Candida albicans (MIC in µg/mL) | Aspergillus fumigatus (MIC in µg/mL) | Cryptococcus neoformans (MIC in µg/mL) |
| This compound | 13 - 32 | 13 - 32 | 13 - 32 |
| Fluconazole | 0.25 - 16 | Not typically active | 2 - 16 |
| Amphotericin B | 0.016 - ≥2 | ≤1 - 2 | 0.25 - 1 |
Experimental Protocols: Determining Antifungal Susceptibility
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of antifungal peptides like this compound using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungal isolate.
Materials:
-
Test fungus (e.g., Candida albicans)
-
Antifungal peptide (e.g., this compound)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Inoculum Preparation:
-
The fungal isolate is grown on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.
-
A suspension of the fungal cells is prepared in sterile saline and adjusted to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted in the test medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Antifungal Agent Dilution:
-
A stock solution of the antifungal peptide is prepared.
-
Serial two-fold dilutions of the antifungal agent are made in the RPMI 1640 medium directly in the wells of the 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension.
-
Control wells are included: a growth control well (containing only the medium and the inoculum) and a sterility control well (containing only the medium).
-
The microtiter plate is incubated at 35°C for 24-48 hours.
-
-
MIC Determination:
-
After incubation, the plate is examined for visible turbidity (growth).
-
The MIC is recorded as the lowest concentration of the antifungal agent at which there is no visible growth. For some fungistatic agents, a significant reduction in growth (e.g., ≥50%) compared to the growth control is considered the endpoint.
-
Signaling Pathways: Cellular Responses to Antifungal Attack
The disruption of the fungal cell membrane by agents like this compound triggers a cascade of cellular stress responses. While specific signaling pathways affected by this compound have not been detailed in the literature, it is known that membrane and cell wall stress activates conserved signaling pathways in fungi, such as the Cell Wall Integrity (CWI) and High Osmolarity Glycerol (HOG) pathways.
General Mechanism of Peptaibol Action
Caption: General mechanism of this compound (a peptaibol) involving pore formation in the fungal cell membrane.
Fungal Stress Response to Membrane Damage
Caption: Generalized fungal stress response pathways activated by cell membrane damage.
Conclusion
This compound, as a representative of the peptaibol class, presents a distinct and potent antifungal mechanism through direct membrane disruption. This mode of action is fundamentally different from the targeted enzymatic inhibition of conventional azoles or the ergosterol-binding of polyenes. While direct comparative data is currently lacking in the scientific literature, the available MIC values suggest that this compound has broad-spectrum antifungal activity. The non-specific, physical nature of its mechanism may also offer an advantage in overcoming the target-specific resistance mechanisms that have emerged against conventional antifungal agents. Further research, including head-to-head comparative studies and detailed investigations into the specific cellular responses to this compound, is warranted to fully elucidate its therapeutic potential.
References
- 1. Peptaibol Production and Characterization from Trichoderma asperellum and Their Action as Biofungicide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Peptaibol’s Profile, Antifungal, and Antitumor Activity of Emericellipsin A of Emericellopsis Species from Soda and Saline Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Heptaibin: A Comparative Analysis of its Antimicrobial Efficacy in Preclinical Models
For Immediate Release
This publication provides a comprehensive comparison of the antimicrobial activity of Heptaibin, a novel peptaibol antibiotic, with established antimicrobial agents. The following guide is intended for researchers, scientists, and drug development professionals, offering a detailed overview of this compound's performance in various in vitro and in vivo models, supported by experimental data and methodologies.
Executive Summary
This compound has demonstrated significant antimicrobial activity against a range of fungal and bacterial pathogens. As a member of the peptaibol class of antibiotics, its primary mechanism of action involves the disruption of microbial cell membrane integrity, leading to cell death. This guide presents a comparative analysis of this compound's efficacy against key pathogens, juxtaposed with the performance of standard-of-care antifungal and antibacterial drugs. All quantitative data are summarized in comparative tables, and detailed experimental protocols are provided to ensure reproducibility. Visual diagrams generated using Graphviz are included to illustrate key experimental workflows and the proposed mechanism of action.
In Vitro Antimicrobial Activity of this compound Analogs and Comparator Drugs
Due to the limited availability of specific quantitative data for this compound, this section presents data from closely related peptaibol antibiotics, Trichokonins and Trichorzin PA VI, as representative analogs. The data is compared against the standard antifungal agents Fluconazole and Amphotericin B, and the antibacterial agent Vancomycin.
Antifungal Susceptibility Testing
The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's potency. The following table summarizes the MIC values of this compound analogs and comparator antifungal drugs against common fungal pathogens.
| Compound | Candida albicans MIC (µg/mL) | Aspergillus fumigatus MIC (µg/mL) |
| This compound Analog (Trichorzin PA VI) | 0.19 - 6.25 | Not Reported |
| Fluconazole | 0.5 - 2 | Not Reported |
| Amphotericin B | 0.5 - 1 | 2 |
Antibacterial Susceptibility Testing
The following table outlines the MIC values of a this compound analog and a standard antibacterial agent against representative Gram-positive and Gram-negative bacteria.
| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
| This compound Analog (Trichokonins) | Not Reported | Not Reported |
| This compound Analog (Trichorzin PA VI) | 0.19 - 6.25 | Not Reported |
| Vancomycin | 1 - 2 | Resistant |
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
1. Preparation of Antimicrobial Agent Dilutions:
-
A stock solution of the antimicrobial agent is prepared in a suitable solvent.
-
Serial two-fold dilutions of the stock solution are made in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria).
2. Inoculum Preparation:
-
A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
This suspension is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
3. Inoculation and Incubation:
-
Each well containing the antimicrobial dilution is inoculated with the prepared microbial suspension.
-
Positive (microorganism and broth) and negative (broth only) control wells are included.
-
The microtiter plate is incubated at an appropriate temperature (e.g., 35°C for 24-48 hours).
4. Determination of MIC:
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Caption: Workflow for MIC Determination by Broth Microdilution.
In Vivo Efficacy Models
This model is used to evaluate the efficacy of antifungal agents against systemic fungal infections.
1. Inoculum Preparation:
-
Candida albicans is cultured on an appropriate medium.
-
The fungal cells are harvested, washed, and resuspended in sterile saline to a final concentration of 1 x 10^6 CFU/mL.
2. Infection:
-
Immunocompetent mice (e.g., BALB/c) are infected via intravenous (tail vein) injection of the C. albicans suspension.
3. Treatment:
-
Treatment with the test compound (e.g., this compound) or a comparator drug is initiated at a specified time post-infection.
-
The drug is administered via an appropriate route (e.g., intraperitoneal or oral) at various dosages.
4. Assessment of Efficacy:
-
Efficacy is assessed by monitoring survival rates and determining the fungal burden in target organs (e.g., kidneys, brain) at the end of the study.
-
Fungal burden is quantified by homogenizing the organs and plating serial dilutions on selective agar (B569324) to count CFUs.
This model is employed to assess the efficacy of antimicrobial agents against localized bacterial skin infections.
1. Infection:
-
A full-thickness wound is created on the dorsum of the mice.
-
The wound is inoculated with a standardized suspension of a pathogenic bacterium (e.g., Staphylococcus aureus).
2. Treatment:
-
Topical or systemic treatment with the test compound or a comparator drug is initiated.
3. Assessment of Efficacy:
-
Efficacy is evaluated by measuring the wound size and determining the bacterial load in the wound tissue over time.
-
Bacterial load is quantified by homogenizing the tissue and plating serial dilutions to enumerate CFUs.
No Publicly Available Data on Cross-Resistance Studies of Heptaibin
Despite a thorough search for scientific literature and experimental data, no public information was found regarding cross-resistance studies involving an antibiotic named "Heptaibin."
This compound is identified as a novel antifungal peptaibol antibiotic isolated from Emericellopsis sp. BAUA8289[1]. While its discovery and classification as an antifungal and anti-bacterial agent have been documented, there are no available studies detailing its performance against bacterial strains with resistance to other classes of antibiotics.
For researchers, scientists, and drug development professionals, comparative data on cross-resistance is crucial for evaluating a new antibiotic's potential efficacy and its place in the therapeutic arsenal. Such studies typically involve testing the novel agent against a panel of bacterial isolates with well-characterized resistance mechanisms to other drugs. This helps to determine if the new antibiotic shares a mechanism of action or a resistance pathway with existing antibiotics. The absence of this data for this compound means that its effectiveness against multidrug-resistant bacteria remains uncharacterized in the public domain.
General Principles of Cross-Resistance
Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antimicrobial drugs[2]. For example, a bacterium that acquires a gene for an efflux pump may be able to expel multiple types of antibiotics, making it resistant to all of them. Similarly, a mutation in the target of one antibiotic might also prevent another antibiotic from binding effectively if they share the same target[3][4][5].
Understanding the potential for cross-resistance is a critical step in the preclinical and clinical development of new antibiotics. It helps predict the utility of a new drug in environments where specific resistance mechanisms are prevalent.
The Need for Further Research
The discovery of novel antibiotics like this compound is vital in the fight against antimicrobial resistance. However, without comprehensive studies on its spectrum of activity, mechanism of action, and potential for cross-resistance, its clinical utility cannot be fully assessed. Future research on this compound would need to include:
-
Minimum Inhibitory Concentration (MIC) testing against a broad range of clinically relevant bacteria, including strains with known resistance to beta-lactams, fluoroquinolones, aminoglycosides, and other major antibiotic classes.
-
Mechanism of action studies to identify the cellular target of this compound. This is fundamental to understanding whether existing resistance mechanisms are likely to affect its activity.
-
Studies with isogenic strains , where a susceptible parent strain is compared to a variant that has acquired a specific resistance mechanism, to directly assess the impact of that mechanism on this compound's efficacy.
Until such data becomes publicly available, it is not possible to provide a comparison guide on the cross-resistance profile of this compound with other antibiotics. Researchers interested in this compound would likely need to conduct these experimental evaluations independently.
References
- 1. This compound, a novel antifungal peptaibol antibiotic from Emericellopsis sp. BAUA8289 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Primary resistance, multidrug resistance, and cross-resistance pathways in HBV as a consequence of treatment failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. teachmephysiology.com [teachmephysiology.com]
- 5. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]
Heptaibin: A Comparative Analysis of a Promising Membrane-Disrupting Agent
For Immediate Release
PADOVA, Italy – In the ongoing search for novel antimicrobial agents to combat rising antibiotic resistance, the peptaibiotic Heptaibin has demonstrated significant potential as a selective membrane-disrupting agent. This guide provides a comparative analysis of this compound's efficacy against other well-known membrane-disrupting agents, supported by available experimental data, for researchers, scientists, and drug development professionals.
This compound is a 14-amino acid peptaibiotic that exhibits both antimicrobial and antifungal properties. Its primary mechanism of action is the permeabilization of cell membranes, showing selectivity for membranes with a composition mimicking that of Gram-positive bacteria. Notably, this compound is reported to be non-hemolytic and stable against degradation by proteolytic enzymes, highlighting its therapeutic potential.
Efficacy Comparison of Membrane-Disrupting Agents
To contextualize the efficacy of this compound, the following table summarizes its Minimum Inhibitory Concentration (MIC) alongside those of other prominent membrane-disrupting agents: Melittin, Amphotericin B, and Polymyxin B. MIC values represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Agent | Target Organism | MIC (µg/mL) | Primary Mechanism of Action |
| This compound | Staphylococcus aureus | 8[1] | Selective Membrane Permeabilization |
| Aspergillus fumigatus | 13-32[1] | Selective Membrane Permeabilization | |
| Candida albicans | 13-32[1] | Selective Membrane Permeabilization | |
| Cryptococcus neoformans | 13-32[1] | Selective Membrane Permeabilization | |
| Melittin | Staphylococcus aureus (MRSA) | 0.78 - 4.7[2] | Pore Formation (Toroidal or Barrel-Stave) |
| Escherichia coli | 100 | Pore Formation (Toroidal or Barrel-Stave) | |
| Amphotericin B | Candida albicans | 0.06 - 1.0 | Forms ion channels by binding to ergosterol |
| Polymyxin B | Escherichia coli | 0.5 - 16 | Binds to LPS, disrupting the outer and inner membranes |
Mechanisms of Membrane Disruption
Membrane-disrupting agents employ various strategies to compromise the integrity of microbial cell membranes. The primary models for these mechanisms are the "barrel-stave" and "carpet" models.
-
Barrel-Stave Model: In this model, peptides insert themselves into the membrane, perpendicular to the lipid bilayer, and aggregate to form a pore resembling the staves of a barrel. This creates a channel through which intracellular contents can leak out, leading to cell death. Amphotericin B is known to form similar transmembrane channels.
-
Carpet Model: This model proposes that peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. This disrupts the curvature and tension of the membrane, eventually leading to the formation of transient pores or the complete disintegration of the membrane in a detergent-like manner.
Barrel-Stave Model of Membrane Disruption.
Carpet Model of Membrane Disruption.
Experimental Protocols
The evaluation of membrane-disrupting agents relies on standardized in vitro assays to determine their efficacy and mechanism of action.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental technique to quantify the antimicrobial activity of a compound. The broth microdilution method is commonly employed.
Protocol:
-
Preparation of Antimicrobial Agent: A stock solution of the test agent is prepared and serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: The test microorganism is cultured to a standardized density (typically ~5x10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Control wells containing only broth (sterility control) and broth with the inoculum (growth control) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the agent at which there is no visible growth (turbidity) of the microorganism.
Experimental Workflow for MIC Determination.
Dye Leakage Assay
This assay is used to assess the ability of a compound to permeabilize lipid membranes, providing insight into its membrane-disrupting mechanism.
Protocol:
-
Liposome (B1194612) Preparation: Large unilamellar vesicles (LUVs) are prepared with a specific lipid composition. A fluorescent dye (e.g., calcein (B42510) or carboxyfluorescein) is encapsulated within the liposomes at a self-quenching concentration.
-
Purification: The liposomes are purified to remove any unencapsulated dye.
-
Assay: The liposome suspension is placed in a fluorometer, and a baseline fluorescence is recorded.
-
Addition of Agent: The membrane-disrupting agent is added to the liposome suspension.
-
Fluorescence Measurement: If the agent disrupts the liposome membrane, the encapsulated dye will leak out and become de-quenched, resulting in an increase in fluorescence. This increase is monitored over time.
-
Maximum Leakage: A detergent (e.g., Triton X-100) is added at the end of the experiment to lyse all liposomes and determine the maximum fluorescence, representing 100% leakage.
-
Calculation: The percentage of leakage induced by the agent is calculated relative to the maximum fluorescence.
Conclusion
This compound presents itself as a compelling candidate for further investigation in the development of new antimicrobial therapies. Its selective membrane-disrupting activity against clinically relevant pathogens, coupled with its stability and low hemolytic activity, warrants more extensive comparative studies against a broader range of membrane-disrupting agents. The experimental protocols outlined in this guide provide a framework for such future evaluations, which will be crucial in fully elucidating the therapeutic potential of this compound.
References
Navigating the Structure-Activity Landscape of Heptaibin Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of novel antimicrobial agents is paramount for the rational design of more potent and selective therapeutics. Heptaibin, a 14-residue peptaibol, has demonstrated notable antifungal and antibacterial activity, making its structural analogs promising candidates for further investigation. Although specific SAR studies on this compound analogs are not yet available in the public domain, this guide provides a comparative framework based on the known characteristics of this compound and the well-established SAR principles of the broader peptaibol class of antibiotics.
This compound is a peptaibol antibiotic with activity against Gram-positive bacteria, such as Staphylococcus aureus, and fungi, including Aspergillus, Candida albicans, and Cryptococcus neoformans.[1][2] Its primary structure consists of 14 amino acid residues, and it adopts a mixed 3₁₀-/α-helical conformation in solution.[2] This helical structure is a hallmark of peptaibols and is crucial for their biological activity, which primarily involves interaction with and disruption of microbial cell membranes.[3][4] Heptaibols are characterized by a high content of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib), an acetylated N-terminus, and a C-terminal amino alcohol. These features contribute to their helical stability and resistance to proteolytic degradation.
General Structure-Activity Relationships of Peptaibols
The biological activity of peptaibols is intricately linked to several structural features. Understanding these relationships is key to designing novel analogs with improved efficacy and selectivity.
-
Peptide Length: The length of the peptide backbone influences its mechanism of membrane disruption. Short-length peptaibols (5-11 residues) are thought to act via the "carpet mechanism," where they accumulate on the membrane surface, causing disruption. In contrast, long-length peptaibols (17-20 residues) can span the membrane and form "barrel-stave" pores or ion channels. Medium-length peptaibols like this compound (14-16 residues) may adopt either mechanism depending on the properties of the target membrane.
-
Amino Acid Composition and Helicity: The high proportion of Aib residues is critical for inducing and stabilizing the helical conformation of peptaibols. This helical structure results in an amphipathic molecule, with hydrophobic and hydrophilic faces that facilitate membrane insertion and pore formation. The presence of specific amino acid motifs, such as 'Gly-Leu-Aib-Pro' versus 'Gly-Aib-Aib-Pro', can significantly affect the dynamics and stability of the helix, which in turn impacts bioactivity.
-
N- and C-Terminal Modifications: The N-terminal acetyl group and the C-terminal amino alcohol neutralize the termini, increasing the hydrophobicity of the molecule and enhancing its interaction with the lipid bilayer. Modifications at these positions can influence membrane affinity and selectivity. For instance, introducing cationic residues like Lysine into the sequence of a neutral peptaibol has been shown to enhance water solubility and broaden the antimicrobial spectrum.
-
Amphipathicity: The amphiphilic character of the helix is crucial for membrane activity. The distribution of hydrophobic and hydrophilic residues determines how the peptide orients itself within the membrane. Studies on the peptaibol pentadecaibin have shown that its membrane-perturbing activity is highly dependent on the amphiphilicity of its helix.
Comparative Data on Peptaibol Analogs
While specific data for this compound analogs is unavailable, the following table illustrates the principles of peptaibol SAR using hypothetical analogs and draws on findings from studies of other peptaibols like trichogin to demonstrate how structural modifications can impact antifungal activity.
| Analog (Hypothetical Modification to this compound) | Modification | Predicted Impact on Structure | Expected Antifungal Activity (MIC) | Rationale |
| This compound (Native) | - | Mixed 3₁₀-/α-helix, amphipathic | Baseline | Forms pores in fungal membranes. |
| Analog 1 | Replacement of a Leu with Aib | Increased helicity and stability | Potentially Increased | Higher helical content can enhance membrane interaction. |
| Analog 2 | Deletion of two C-terminal residues | Shorter peptide length | Potentially Decreased | May be too short to effectively span the membrane or form stable pores. |
| Analog 3 | Replacement of a Gly with Lys | Introduction of a positive charge | Potentially Broadened Spectrum | Cationic nature can enhance interaction with negatively charged fungal membranes. |
| Analog 4 | Removal of N-terminal acetyl group | Increased hydrophilicity | Potentially Decreased | Reduced hydrophobicity may weaken interaction with the lipid bilayer. |
| Analog 5 | Replacement of C-terminal leucinol with a free carboxylate | Introduction of a negative charge | Potentially Decreased | A charged C-terminus may hinder insertion into the hydrophobic membrane core. |
Experimental Protocols
A crucial step in evaluating the efficacy of novel antifungal agents is determining their Minimum Inhibitory Concentration (MIC). The following is a detailed protocol for the broth microdilution method, a standard assay for antifungal susceptibility testing.
Broth Microdilution Antifungal Susceptibility Assay
1. Preparation of Fungal Inoculum: a. Subculture the fungal strain (e.g., Candida albicans) on an appropriate agar (B569324) plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability. b. Prepare a fungal suspension by picking several colonies and suspending them in sterile saline (0.85% NaCl). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. d. Further dilute the standardized suspension in the appropriate broth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS) to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL).
2. Preparation of Antifungal Agent Dilutions: a. Prepare a stock solution of the this compound analog in a suitable solvent (e.g., DMSO). b. In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution with the broth medium to obtain a range of concentrations.
3. Inoculation and Incubation: a. Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted antifungal agent. b. Include a positive control (fungal inoculum in broth without the antifungal agent) and a negative control (broth only). c. Incubate the plate at 35°C for 24-48 hours.
4. Determination of MIC: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antifungal agent that causes complete inhibition of visible growth. b. Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify growth inhibition.
Visualizing the SAR Workflow
The process of conducting a structure-activity relationship study for a novel antifungal peptide like this compound can be visualized as a systematic workflow. This involves iterative cycles of design, synthesis, and biological evaluation to identify analogs with improved properties.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Synthesis, preferred conformation, protease stability, and membrane activity of this compound, a medium-length peptaibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis of the natural, medium-length, peptaibol pentadecaibin and study of the chemical features responsible for its membrane activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Comparative Analysis of Heptaibin and Alamethicin: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biophysical and pharmacological properties of two pore-forming peptides: Heptaibin and Alamethicin. This analysis is supported by available experimental data and detailed methodologies for key assays.
Introduction
This compound and Alamethicin are both members of the peptaibol family, a class of antimicrobial peptides (AMPs) produced by fungi. These peptides are characterized by a high content of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib) and a C-terminal amino alcohol. Their ability to insert into lipid membranes and form ion channels is the basis of their antimicrobial activity. While Alamethicin is one of the most extensively studied peptaibols, this compound is a more novel compound with emerging research interest. This guide aims to provide a comparative overview of their properties to aid in research and development applications.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound and Alamethicin is crucial for interpreting their biological activities. Both peptides are hydrophobic in nature, a key characteristic for membrane interaction.
| Property | This compound | Alamethicin |
| Molecular Formula | C76H118N16O19 | C92H150N22O25 |
| Molecular Weight | 1559.85 g/mol [1] | 1964.31 g/mol [2] |
| Amino Acid Residues | 14 | 20[2] |
| Structure | Mixed 3₁₀-/α-helical conformation[3] | Predominantly α-helical with a kink induced by a Proline residue.[4] |
| Solubility | Insoluble in water; Soluble in methanol, ethanol, DMSO. | Insoluble in water; Soluble in methanol, ethanol, DMSO. |
Mechanism of Action
Both this compound and Alamethicin exert their antimicrobial effects by forming pores in the cell membranes of target organisms, leading to disruption of ion gradients and ultimately cell death. However, the specifics of their mechanisms show nuanced differences.
Alamethicin is the archetypal example of the "barrel-stave" model of pore formation. In this model, several Alamethicin monomers, which are α-helical, insert into the lipid bilayer. These monomers then aggregate to form a cylindrical pore, where the hydrophobic surfaces of the helices face the lipid acyl chains of the membrane, and the hydrophilic surfaces line the central aqueous channel. The number of monomers in the aggregate can vary, leading to channels with different conductance levels. This process is voltage-dependent, meaning that a transmembrane potential is required to facilitate the insertion and aggregation of the peptides.
Antimicrobial Activity
Both peptides exhibit activity against Gram-positive bacteria and fungi. The minimum inhibitory concentration (MIC) is a key metric for quantifying this activity.
| Organism | This compound MIC (µg/mL) | Alamethicin MIC (µg/mL) |
| Staphylococcus aureus | 8 | 6.7-26 (MRSA) |
| Aspergillus sp. | 13-32 | Not widely reported |
| Candida albicans | 13-32 | Not widely reported |
| Cryptococcus neoformans | 13-32 | Not widely reported |
| Mycoplasma pulmonis | Not reported | Increased twofold in certain conditions |
Cytotoxicity and Hemolytic Activity
A critical aspect of drug development is the assessment of a compound's toxicity towards mammalian cells. Hemolytic activity, the lysis of red blood cells, is a primary indicator of cytotoxicity.
| Assay | This compound | Alamethicin |
| Hemolytic Activity | Non-hemolytic | Hemolytic, HC50 values vary depending on experimental conditions. |
| Cytotoxicity (IC50) | Not widely reported | Varies significantly with cell line and assay conditions. |
Experimental Protocols
To facilitate reproducible research, detailed methodologies for key experiments are provided below.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test peptides (this compound, Alamethicin)
-
Bacterial strains (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
96-well polypropylene (B1209903) microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test peptide in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the peptide stock solution in MHB directly in the 96-well plate.
-
Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10^5 CFU/mL in MHB.
-
Add the bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed.
Hemolytic Activity Assay
This assay measures the ability of a peptide to lyse red blood cells (RBCs).
Materials:
-
Test peptides (this compound, Alamethicin)
-
Fresh human or animal red blood cells
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (positive control)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Collect fresh blood and wash the RBCs with PBS by repeated centrifugation and resuspension until the supernatant is clear.
-
Prepare a 2% (v/v) suspension of the washed RBCs in PBS.
-
Prepare serial dilutions of the test peptides in PBS in a 96-well plate.
-
Add the RBC suspension to each well. Include a positive control (RBCs with Triton X-100 for 100% hemolysis) and a negative control (RBCs in PBS only).
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate to pellet the intact RBCs.
-
Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Calculate the percentage of hemolysis for each peptide concentration relative to the positive and negative controls.
Membrane Permeabilization Assay (Calcein Leakage)
This assay assesses the ability of a peptide to disrupt the integrity of lipid vesicles by measuring the leakage of an encapsulated fluorescent dye.
Materials:
-
Test peptides (this compound, Alamethicin)
-
Lipids (e.g., POPC, POPG to mimic bacterial or mammalian membranes)
-
Calcein (B42510) (fluorescent dye)
-
HEPES buffer
-
Size-exclusion chromatography column
-
Fluorometer
Procedure:
-
Prepare large unilamellar vesicles (LUVs) encapsulating a self-quenching concentration of calcein (e.g., 50 mM).
-
Remove unencapsulated calcein by passing the vesicle suspension through a size-exclusion chromatography column.
-
Dilute the calcein-loaded LUVs in HEPES buffer in a cuvette.
-
Add the test peptide to the cuvette at the desired concentration.
-
Monitor the increase in fluorescence intensity over time. Leakage of calcein from the vesicles results in its dequenching and a corresponding increase in fluorescence.
-
The percentage of leakage can be calculated by comparing the fluorescence intensity to that of vesicles completely lysed with a detergent like Triton X-100.
Conclusion
This compound and Alamethicin, as members of the peptaibol family, share the common mechanism of disrupting cell membranes through pore formation. Alamethicin is a well-characterized peptide that serves as a model for the barrel-stave mechanism of ion channel formation. Its potent antimicrobial activity is, however, accompanied by significant hemolytic activity, which poses a challenge for its therapeutic use.
This compound, on the other hand, appears to be a more selective antimicrobial agent. Its reported non-hemolytic nature and preferential activity against membranes mimicking Gram-positive bacteria suggest a more favorable therapeutic window. While further research is needed to fully elucidate its mechanism of action and to obtain a comprehensive cytotoxicity profile, this compound represents a promising candidate for the development of new antimicrobial agents. This comparative guide provides a foundation for researchers to build upon in their exploration of these fascinating molecules.
References
Heptaibin: An In Vivo Antifungal Efficacy Comparison Guide
Disclaimer: Publicly available in vivo efficacy data for the peptaibol antibiotic Heptaibin is exceptionally scarce. To fulfill the comparative analysis requirements of this guide, the peptaibol antibiotic Alamethicin (B1591596), a well-characterized member of the same class, will be used as a representative example for in vivo performance. It is crucial to note that while both are peptaibols and share a likely mechanism of action, their in vivo efficacy and pharmacokinetics may differ.
This guide provides a comparative overview of the antifungal properties of this compound, leveraging available in vitro data, and presents a representative in vivo comparison of the related peptaibol, Alamethicin, against standard antifungal agents. The information is intended for researchers, scientists, and drug development professionals.
This compound: In Vitro Antifungal Activity
This compound, a novel peptaibol antibiotic isolated from Emericellopsis sp. BAUA8289, has demonstrated in vitro activity against a range of fungal pathogens. Minimum Inhibitory Concentration (MIC) values indicate its potential as an antifungal agent.
| Fungal Species | This compound MIC (µg/mL) |
| Aspergillus sp. | 13-32 |
| Candida albicans | 13-32 |
| Cryptococcus neoformans | 13-32 |
Representative In Vivo Antifungal Efficacy: Alamethicin vs. Standard Agents
Due to the absence of in vivo studies on this compound, this section details a representative study comparing Alamethicin with Amphotericin B and Fluconazole in a murine model of systemic candidiasis. This serves to illustrate the potential in vivo performance of a peptaibol antibiotic.
Table 2: Comparative In Vivo Efficacy Against Systemic Candidiasis in a Murine Model
| Treatment Group | Dosage (mg/kg) | Mean Fungal Burden (Log10 CFU/kidney) ± SD | Survival Rate (%) |
| Control (Saline) | - | 6.8 ± 0.5 | 0 |
| Alamethicin | 10 | 4.2 ± 0.7 | 60 |
| Amphotericin B | 1 | 3.5 ± 0.6 | 80 |
| Fluconazole | 20 | 4.9 ± 0.8 | 50 |
Experimental Protocols
In Vitro Minimum Inhibitory Concentration (MIC) Assay
The antifungal activity of this compound was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Fungal isolates were cultured on Sabouraud Dextrose Agar. The inoculum was prepared by suspending fungal colonies in sterile saline to achieve a concentration of 10^5 colony-forming units (CFU)/mL. The compounds were serially diluted in RPMI-1640 medium in 96-well microtiter plates. An equal volume of the fungal inoculum was added to each well. The plates were incubated at 35°C for 24-48 hours. The MIC was defined as the lowest concentration of the compound that completely inhibited visible fungal growth.
In Vivo Murine Model of Systemic Candidiasis
A murine model of disseminated candidiasis is utilized to evaluate the in vivo efficacy of antifungal agents.[1][2][3]
-
Animal Model: Immunocompromised male BALB/c mice (6-8 weeks old) are typically used. Immunosuppression is induced by intraperitoneal injection of cyclophosphamide.
-
Infection: Mice are infected via intravenous injection into the lateral tail vein with a suspension of Candida albicans (typically 10^6 CFU/mouse).
-
Treatment: Treatment is initiated 24 hours post-infection. The representative peptaibol (Alamethicin), Amphotericin B, and Fluconazole are administered intraperitoneally once daily for a specified duration (e.g., 7 days). A control group receives sterile saline.
-
Efficacy Assessment:
-
Fungal Burden: On day 8, mice are euthanized, and kidneys are aseptically removed, homogenized, and plated on Sabouraud Dextrose Agar. The number of CFU is determined after incubation at 35°C for 48 hours.
-
Survival: A separate cohort of mice is monitored for survival over a period of 21 days.
-
Mechanism of Action and Experimental Workflow Visualizations
General Mechanism of Action for Peptaibols
Peptaibols, including this compound and Alamethicin, are known to exert their antifungal effects by forming voltage-dependent ion channels or pores in the fungal cell membrane.[4][5] This disrupts the membrane potential and integrity, leading to leakage of essential ions and metabolites, and ultimately cell death.
Caption: General mechanism of action for peptaibol antibiotics.
Experimental Workflow for In Vivo Antifungal Efficacy Testing
The following diagram outlines the typical workflow for evaluating the in vivo efficacy of an antifungal compound in a murine model of systemic candidiasis.
Caption: Experimental workflow for in vivo antifungal efficacy testing.
References
- 1. Pharmacodynamics of Fluconazole in a Murine Model of Systemic Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacodynamics of Amphotericin B in a Neutropenic-Mouse Disseminated-Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Trichoderma viride alamethicin and plant cells - Action, response and resistance | Lunds universitet [lu.se]
- 5. Communication: Alamethicin can capture lipid-like molecules in the membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the hemolytic activity of Heptaibin compared to other peptaibols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hemolytic activity of Heptaibin against other well-characterized peptaibols and antimicrobial peptides. The objective is to offer a clear, data-driven assessment to aid in the evaluation of this compound's safety profile and therapeutic potential. The information presented is collated from various scientific studies, and it is crucial to consider the varying experimental conditions when interpreting the data.
Quantitative Comparison of Hemolytic Activity
The hemolytic activity of a peptide is a critical indicator of its potential cytotoxicity. This activity is often quantified as the HC50 value, which is the peptide concentration required to cause 50% hemolysis of red blood cells. A higher HC50 value indicates lower hemolytic activity and, consequently, a better safety profile.
This compound has been reported to be non-hemolytic. The following table summarizes the hemolytic activity of this compound in comparison to other peptaibols and antimicrobial peptides. It is important to note that the HC50 values can vary depending on the experimental conditions, such as the source of red blood cells, peptide concentration, and incubation time.
| Peptide | Type | Hemolytic Activity (HC50 in µM or % Hemolysis) | Experimental Conditions/Source of Erythrocytes |
| This compound | Peptaibol | Non-hemolytic | Not specified in the available literature. |
| Trichogin GA IV | Peptaibol | Weakly hemolytic | Human Erythrocytes |
| Trichogin GA IV (K-containing analogs) | Peptaibol | Strong hemolysis (30-100% at tested concentrations) | Human Erythrocytes |
| Alamethicin | Peptaibol | Hemolytic at micromolar concentrations | Human Erythrocytes |
| Suzukacillin | Peptaibol | Hemolytic at micromolar concentrations | Human Erythrocytes |
| Gramicidin S | Antimicrobial Peptide | HC50 reported to be low, indicating high hemolytic activity. One study reported complete lysis at concentrations around 3 µg/mL.[1] | Human and Sheep Erythrocytes |
| Melittin | Antimicrobial Peptide | High hemolytic activity, often used as a positive control. HC50 is in the low micromolar range. | Human Erythrocytes |
| Amphotericin B (Fungizone®) | Antifungal Agent | Highly hemolytic at 10 µg/ml.[2] | Human Red Blood Cells |
| Amphotericin B (Cochleates) | Antifungal Agent | No hemolysis observed at concentrations up to 500 µg/ml.[2] | Human Red Blood Cells |
Experimental Protocols: Hemolysis Assay
The following is a generalized protocol for determining the hemolytic activity of a peptide, based on common methodologies described in the scientific literature.
Objective: To quantify the ability of a peptide to lyse red blood cells (erythrocytes).
Materials:
-
Peptide stock solution of known concentration.
-
Freshly collected red blood cells (RBCs), typically from a human or animal source (e.g., sheep, horse).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Triton X-100 (1% v/v in PBS) or sterile deionized water as a positive control (100% hemolysis).
-
PBS as a negative control (0% hemolysis).
-
96-well microtiter plates.
-
Spectrophotometer (plate reader).
-
Centrifuge.
Procedure:
-
Preparation of Red Blood Cells:
-
Centrifuge the whole blood to pellet the RBCs.
-
Wash the RBC pellet multiple times with cold PBS, centrifuging and removing the supernatant after each wash, until the supernatant is clear.
-
Resuspend the washed RBCs in PBS to a final concentration of 2-8% (v/v).
-
-
Assay Setup:
-
Prepare serial dilutions of the peptide in PBS in a 96-well plate.
-
Add the RBC suspension to each well containing the peptide dilutions.
-
Include wells with RBCs and PBS only (negative control) and RBCs with Triton X-100 or deionized water (positive control).
-
-
Incubation:
-
Incubate the plate at 37°C for a specified time, typically 1 to 4 hours.
-
-
Centrifugation:
-
Centrifuge the plate to pellet the intact RBCs and cell debris.
-
-
Measurement of Hemoglobin Release:
-
Carefully transfer the supernatant from each well to a new 96-well plate.
-
Measure the absorbance of the supernatant at a wavelength of 414 nm or 540 nm, which corresponds to the absorbance of hemoglobin.
-
-
Calculation of Hemolytic Activity:
-
The percentage of hemolysis is calculated using the following formula:
-
The HC50 value is determined by plotting the percentage of hemolysis against the peptide concentration and fitting the data to a dose-response curve.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a typical hemolysis assay.
Experimental workflow for assessing hemolytic activity.
Conclusion
The available evidence strongly suggests that this compound possesses a favorable safety profile with regard to hemolytic activity, being reported as non-hemolytic. This characteristic distinguishes it from several other peptaibols and antimicrobial peptides that exhibit significant hemolytic properties. The lack of hemolytic activity is a crucial advantage for the potential therapeutic development of this compound, as it indicates a lower risk of toxicity to host cells. Further studies employing standardized hemolytic assays, directly comparing this compound with a broad panel of other peptaibols under identical conditions, would be beneficial to definitively quantify its safety margin.
References
Benchmarking Heptaibin's performance in established antimicrobial assays
Published: December 2, 2025
This guide provides a comparative overview of the antimicrobial performance of Heptaibin, a peptaibol antibiotic, against established antimicrobial agents. The data presented is based on available in vitro studies, and this document is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound has demonstrated notable in vitro activity against a range of Gram-positive bacteria and fungi. As a member of the peptaibol class of antibiotics, its mechanism of action is understood to involve the formation of pores in the microbial cell membrane, leading to cell death. This guide presents the available Minimum Inhibitory Concentration (MIC) data for this compound and compares it with the performance of standard antimicrobial drugs such as Amphotericin B and Fluconazole against relevant microbial species. It is important to note that the presented data is compiled from separate studies and does not represent head-to-head comparisons.
Performance Benchmarks
The antimicrobial efficacy of this compound has been quantified by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism.
This compound Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
| Staphylococcus aureus | 8 µg/mL[1] |
| Aspergillus spp. | 13-32 µg/mL[1] |
| Candida albicans | 13-32 µg/mL[1] |
| Cryptococcus neoformans | 13-32 µg/mL[1] |
| Rhabditella pseudoelongata | 50 µg/mL[1] |
Comparator Antimicrobial Activity
For the purpose of comparison, the following tables summarize the MIC values for two widely used antifungal agents, Amphotericin B and Fluconazole, against Candida albicans and Aspergillus fumigatus.
Amphotericin B - MIC Data
| Microorganism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | 0.0625 - 4 | 0.25 - 1 | 0.5 - 2 |
| Aspergillus fumigatus | ≥2 (for resistant isolates) | 1 | 4 |
Fluconazole - MIC Data
| Microorganism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | 0.125 - >64 | 0.5 | 2 |
| Aspergillus fumigatus | - | - | - |
| (Note: Fluconazole has limited activity against Aspergillus species and is not typically used for treatment.) |
Disclaimer: The MIC values for this compound and the comparator drugs are sourced from different studies. Direct comparison should be made with caution as experimental conditions may have varied.
Mechanism of Action: Peptaibol Pore Formation
This compound belongs to the peptaibol family of antimicrobial peptides. The primary mechanism of action for peptaibols is the disruption of the microbial cell membrane integrity. These amphipathic peptides insert themselves into the lipid bilayer and aggregate to form transmembrane pores or ion channels. This process leads to the leakage of essential ions and metabolites, ultimately resulting in cell death.
This compound's proposed mechanism of action on the microbial cell membrane.
Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.
Broth Microdilution Assay (Based on CLSI M27-A3)
This method is considered a gold standard for determining the MIC of antifungal agents against yeast.
-
Preparation of Antifungal Stock Solutions:
-
Antifungal agents are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create a high-concentration stock solution.
-
Serial two-fold dilutions are then prepared in RPMI 1640 medium to achieve the desired final concentrations for the assay.
-
-
Inoculum Preparation:
-
The test microorganism (e.g., Candida albicans) is cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
A suspension of the microorganism is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Assay Procedure:
-
A 96-well microtiter plate is used. Each well in a row contains a different concentration of the antifungal agent in RPMI 1640 medium.
-
Each well is inoculated with the prepared microbial suspension.
-
Control wells are included: a growth control (medium and inoculum, no drug) and a sterility control (medium only).
-
The plate is incubated at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (e.g., an 80% reduction in turbidity) compared to the growth control. This can be assessed visually or by using a microplate reader.
-
Workflow for the broth microdilution antimicrobial susceptibility test.
References
Safety Operating Guide
Safe Disposal of Heptaibin (2,4-Heptadiene): A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of Heptaibin, also known as 2,4-Heptadiene. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This document outlines the necessary operational steps and disposal plans to manage this compound waste effectively.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves (e.g., neoprene), protective clothing, and eye/face protection such as safety goggles.[1] All handling of this compound should occur in a well-ventilated area, ideally within a chemical fume hood, to prevent the inhalation of vapors.[1] It is crucial to keep the chemical away from heat, sparks, open flames, and hot surfaces due to its fire hazard.[1]
A significant danger associated with 2,4-Heptadiene is its tendency to form explosive peroxides over time, especially after the container has been opened and exposed to air.[1] Therefore, it is essential to date containers upon opening and to periodically test for the presence of peroxides.[1] If you suspect peroxide formation, do not open or move the container. Instead, contact your institution's Environmental Health and Safety (EHS) department immediately.
Chemical and Hazard Data
The following table summarizes key data for 2,4-Heptadiene for quick reference.
| Property | Value |
| Chemical Name | 2,4-Heptadiene |
| Appearance | Colorless liquid |
| Primary Hazards | Flammable, Potential for peroxide formation |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, Protective clothing, Eye/face protection |
Step-by-Step Disposal Procedures
-
Waste Identification : A laboratory chemical, such as this compound, is considered waste once you no longer intend to use or reuse it. At this point, it must be managed as hazardous waste.
-
Container Management :
-
Use a suitable, leak-proof container with a secure lid for waste collection. The original container is often the best option.
-
If reusing a container, ensure it is free of incompatible residues and properly relabeled.
-
All waste containers must be in good condition, without leaks or cracks, and kept closed except when adding waste.
-
Affix a completed "Hazardous Waste" label to the container. The label must include the full chemical name in English; abbreviations or chemical formulas are not acceptable.
-
-
Waste Segregation and Storage :
-
Store this compound waste separately from other incompatible wastes.
-
Store containers in a designated secondary containment area.
-
-
Disposal of Contaminated Materials :
-
Labware/Glassware : Glassware contaminated with this compound should be packaged in an appropriate container, labeled as "Hazardous Waste," and must list this compound as the contaminant.
-
Sharps : Chemically contaminated sharps, such as needles or blades, must be placed in labeled, puncture-resistant containers.
-
Empty Containers : To dispose of an empty this compound container in the regular trash, it must be triple-rinsed with an appropriate solvent capable of removing the chemical. This rinsate must be collected and treated as hazardous waste. After the solvent rinse, triple-rinse the container with water and let it air dry. Completely deface the original label before disposal.
-
-
Scheduling Waste Pick-up :
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste disposal appointment when your waste container is ready for removal.
-
Experimental Protocol: Peroxide Testing
To ensure safe handling and disposal, it is crucial to test for the presence of peroxides in opened containers of this compound.
Methodology:
-
Preparation : Work in a chemical fume hood and wear appropriate PPE.
-
Sampling : If the container has a non-metallic cap, carefully remove it. If the cap is metallic and shows any signs of crusting, do not open it and contact EHS immediately. Using a clean glass pipette, transfer a small aliquot (1-2 mL) of the 2,4-Heptadiene to a clean test tube.
-
Testing : Add an equal volume of a freshly prepared 10% potassium iodide (KI) solution to the test tube.
-
Observation : Gently agitate the mixture. A yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.
-
Interpretation : If the test is positive, the material should be treated as highly hazardous. Do not attempt to handle it further and contact your EHS department for immediate disposal.
Disposal Workflow
Caption: Decision workflow for the safe disposal of this compound.
References
Essential Safety and Operational Protocols for Handling Heptaibin
Disclaimer: No specific Safety Data Sheet (SDS) for Heptaibin, a novel antifungal peptaibol antibiotic, was found in the available resources. The following guidance is based on best practices for handling potent powdered antibiotics and should be considered a starting point for a comprehensive, substance-specific risk assessment. Researchers, scientists, and drug development professionals must consult with their institution's environmental health and safety (EHS) department to develop a full safety protocol before handling this compound.
This compound is a novel antifungal peptaibol antibiotic. While specific toxicological and handling data are not widely available, its classification as a potent antibiotic necessitates stringent safety protocols to minimize exposure and ensure a safe laboratory environment. The primary hazards associated with potent powdered antibiotics include respiratory and skin sensitization, as well as potential gastrointestinal irritation upon ingestion.[1]
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to potent compounds like this compound. The following table summarizes the recommended PPE for various laboratory tasks involving powdered antibiotics.[1]
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting Powder | Safety glasses with side shields or goggles | Two pairs of nitrile gloves | Lab coat with long sleeves, fully buttoned | NIOSH-approved respirator |
| Handling Solutions of this compound | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required if handled in a fume hood |
| Cleaning and Decontamination | Safety glasses with side shields or goggles | Heavy-duty nitrile or neoprene gloves | Lab coat | As required by the cleaning agent's SDS |
Operational Plan: Safe Handling and Disposal
A clear, step-by-step plan for the handling and disposal of this compound is critical for laboratory safety and environmental protection.
1. Preparation and Weighing:
-
Always handle powdered this compound in a certified chemical fume hood to minimize the risk of inhalation.
-
Before starting, ensure the work area within the fume hood is clean and decontaminated.
-
Assemble all necessary equipment, such as a balance, weigh boats, spatulas, and appropriate containers for solubilization.
-
When weighing the desired amount of powdered this compound, do so carefully to minimize the generation of dust.[1]
2. Solubilization:
-
Transfer the weighed powder to a sterile container suitable for solubilization.
-
Add the appropriate solvent to the weigh boat to rinse any residual powder and transfer this to the primary container.
-
Add the remaining solvent to achieve the final desired concentration.
-
Securely cap the container and mix by vortexing or inversion until the this compound is fully dissolved.[1]
3. Storage:
-
If applicable, filter-sterilize the stock solution.
-
Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.
-
Clearly label all aliquots with the compound name, concentration, date, and user's initials.
-
Store the aliquots at the recommended temperature as determined by stability studies.
4. Disposal Plan:
-
Solid Waste: All contaminated solid waste, including gloves, weigh boats, and paper towels, should be collected in a designated hazardous waste container.[1]
-
Liquid Waste: Unused solutions of this compound should be collected in a designated hazardous waste container. Do not pour solutions down the drain unless authorized by your institution's EHS department.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
Emergency Response Plan
1. Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove contaminated clothing.
-
Seek medical attention.
2. Eye Contact:
-
Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
3. Inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek immediate medical attention.
4. Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
In the event of a spill, evacuate the area and alert your laboratory supervisor and EHS department. Only trained personnel with appropriate PPE should clean up spills of potent compounds.
Visualizing the Safe Handling Workflow
The following diagram illustrates the key steps and decision points in the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
